molecular formula C10H12N2O2 B1325006 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 913983-17-2

5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1325006
CAS No.: 913983-17-2
M. Wt: 192.21 g/mol
InChI Key: ACLBNCNOVBNVSE-UHFFFAOYSA-N
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Description

5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine is a versatile nitrogen-containing heterocyclic building block in organic and medicinal chemistry research. The 1H-pyrrolo[2,3-b]pyridine scaffold, an azaindole, is a privileged structure in drug discovery due to its ability to mimic purine bases and participate in key hydrogen-bonding interactions within enzyme active sites . This specific derivative, functionalized with a dimethoxymethyl group, offers a reactive handle for further synthetic elaboration, making it a valuable intermediate for constructing more complex molecules. Researchers are increasingly focused on developing efficient, metal-free synthetic routes to such N-heterocyclic frameworks, highlighting the relevance of this compound class in modern green chemistry approaches . In pharmaceutical research, analogs of 1H-pyrrolo[2,3-b]pyridine have demonstrated significant biological activities. For instance, recent studies have shown that derivatives containing this core structure can act as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are important targets in oncology . These inhibitors work by binding to the kinase domain, forming hydrogen bonds with the hinge region, and disrupting signaling pathways that drive cancer cell proliferation and survival . Other research has identified pyrrolo[2,3-b]pyridine derivatives as promising candidates for treating Alzheimer's disease, where they function as highly potent and selective inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in tau protein hyperphosphorylation . The dimethoxymethyl substituent on this scaffold is a key synthetic feature that can be utilized to introduce diverse functional groups, thereby enabling structure-activity relationship (SAR) studies and the optimization of drug-like properties for novel therapeutic agents.

Properties

IUPAC Name

5-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-13-10(14-2)8-5-7-3-4-11-9(7)12-6-8/h3-6,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLBNCNOVBNVSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CN=C2C(=C1)C=CN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640106
Record name 5-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913983-17-2
Record name 5-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine: A Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine, a key synthetic intermediate built upon the privileged 7-azaindole scaffold. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, plausible synthetic routes, and its strategic application in the synthesis of pharmacologically active agents. The narrative emphasizes the chemical rationale behind its utility, providing actionable insights for its incorporation into discovery programs.

The Strategic Importance of the 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Core

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry. Its structure, which is a bioisostere of indole, features a pyridine ring fused to a pyrrole ring. This arrangement provides a unique combination of hydrogen bond donors and acceptors within a rigid framework, making it an excellent scaffold for interacting with biological targets, particularly protein kinases.[1][2] The 7-azaindole core is a cornerstone of numerous kinase inhibitors, contributing to the development of therapeutics for a range of diseases, including cancer and inflammatory disorders.[1][3] The functionalization of the 7-azaindole ring is a key strategy for modulating the potency, selectivity, and pharmacokinetic properties of drug candidates.[4]

Physicochemical Properties of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine

5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine is a derivative of the 7-azaindole core, characterized by the presence of a dimethoxymethyl group at the 5-position of the bicyclic ring system. This substituent is a stable protecting group for a formyl (aldehyde) functionality.

PropertyValueSource
CAS Number 913983-17-2[5][6]
Molecular Formula C₁₀H₁₂N₂O₂Inferred
Molecular Weight 192.21 g/mol Inferred
Appearance Likely an off-white to yellow solidInferred
Solubility Expected to be soluble in common organic solvents like dichloromethane, methanol, and DMSOInferred

The dimethoxymethyl group is generally stable under neutral and basic conditions but can be readily hydrolyzed to the corresponding aldehyde under acidic conditions.[7][8] This latent aldehyde functionality is the primary reason for the compound's utility as a synthetic intermediate.

G a 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine b

Caption: Chemical Structure of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine.

Synthesis of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine: A Proposed Synthetic Workflow

A well-documented method for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction.[9][10] Although formylation of 7-azaindole typically occurs at the 3-position, functionalization at the 5-position can be achieved, potentially through careful control of reaction conditions or by using a starting material that directs the substitution to the 5-position.

Proposed Step-by-Step Synthesis Protocol:

Step 1: Formylation of a Suitable 7-Azaindole Precursor

  • Rationale: The introduction of a formyl group at the 5-position is the key initial step. If direct formylation of 7-azaindole at the 5-position is low-yielding, an alternative is to start with a 5-substituted 7-azaindole that can be converted to the aldehyde. For instance, starting with 5-bromo-7-azaindole, a lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) could be employed.

Step 2: Protection of 5-Formyl-1H-pyrrolo[2,3-b]pyridine

  • Rationale: The resulting 5-formyl-7-azaindole is then protected to yield the target compound. The formation of a dimethyl acetal is a standard procedure to mask the reactivity of the aldehyde group, allowing for further chemical transformations on other parts of the molecule without affecting the aldehyde.[8]

  • Detailed Protocol:

    • To a solution of 5-formyl-1H-pyrrolo[2,3-b]pyridine in methanol, add trimethyl orthoformate.

    • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with a base, such as sodium bicarbonate solution.

    • Extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine.

G cluster_0 Proposed Synthesis 7-Azaindole_Precursor 7-Azaindole Precursor 5-Formyl-7-azaindole 5-Formyl-1H-pyrrolo[2,3-b]pyridine 7-Azaindole_Precursor->5-Formyl-7-azaindole Formylation (e.g., Vilsmeier-Haack or Lithiation/Formylation) Target_Compound 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine 5-Formyl-7-azaindole->Target_Compound Acetal Protection (MeOH, H+)

Caption: Proposed synthetic workflow for 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine.

Reactivity and Strategic Utility in Synthesis

The primary value of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine lies in its ability to serve as a stable, masked precursor to 5-formyl-1H-pyrrolo[2,3-b]pyridine. The aldehyde functionality, once deprotected, is a versatile handle for a wide array of chemical transformations, making this intermediate highly valuable for generating libraries of compounds for structure-activity relationship (SAR) studies.

Deprotection to the Aldehyde:

The dimethoxymethyl group can be readily hydrolyzed back to the aldehyde under mild acidic conditions.[7]

  • Typical Deprotection Conditions:

    • Aqueous solutions of acids like hydrochloric acid or sulfuric acid.

    • Lewis acids in the presence of water.

    • Acidic resins for ease of work-up.

Subsequent Reactions of the 5-Formyl Group:

The liberated 5-formyl-7-azaindole can undergo numerous reactions, including:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

  • Oxidation: Oxidation to the corresponding carboxylic acid.

  • Reduction: Reduction to the hydroxymethyl group.

  • Condensation Reactions: Condensation with active methylene compounds to form new carbon-carbon bonds.

G cluster_1 Synthetic Utility Protected 5-Dimethoxymethyl-1H- pyrrolo[2,3-b]pyridine Aldehyde 5-Formyl-1H-pyrrolo[2,3-b]pyridine Protected->Aldehyde Acidic Hydrolysis Derivatives Diverse 5-Substituted 7-Azaindole Derivatives Aldehyde->Derivatives Reductive Amination, Wittig Reaction, Oxidation, etc.

Caption: Synthetic utility of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine.

Applications in Drug Discovery Programs

The 7-azaindole scaffold is a key component of many inhibitors targeting various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs).[3][11] The ability to introduce diverse substituents at the 5-position of the 7-azaindole ring is crucial for optimizing the pharmacological profile of these inhibitors. 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine provides a reliable and versatile starting point for exploring the chemical space around this position.

For example, in the development of selective JAK3 inhibitors, modifications at the C5-position of the 1H-pyrrolo[2,3-b]pyridine ring have been shown to significantly impact inhibitory activity.[11] Similarly, in the design of FGFR inhibitors, the 5-position has been identified as a key interaction point within the kinase domain.[3] The use of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine would allow for the systematic introduction of various functional groups at this position, enabling a thorough investigation of the SAR and the identification of potent and selective drug candidates.

Conclusion

5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine is a strategically important synthetic intermediate for researchers and drug development professionals working with the medicinally relevant 7-azaindole scaffold. Its primary utility stems from the dimethoxymethyl group, which serves as a stable and readily cleavable protecting group for a 5-formyl functionality. This "masked aldehyde" allows for the late-stage introduction of diverse chemical moieties at the 5-position, a critical site for modulating the biological activity of 7-azaindole-based compounds. This guide has outlined its fundamental properties, a plausible and robust synthetic approach, and its broad applicability in the synthesis of potential therapeutic agents. The informed use of this versatile building block can significantly accelerate the discovery and optimization of novel drug candidates.

References

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PubMed Central. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. [Link]

  • The unlikely mechanism of the Vilsmeier-Haak reaction of 7-azaindole. (n.d.). ResearchGate. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014). PubMed Central. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). ResearchGate. [Link]

  • 1h-pyrrolo[2,3-b]pyridines. (2006).
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). PubMed Central. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ResearchGate. [Link]

  • Aldehyde synthesis by deprotection or hydrolysis. (n.d.). Organic Chemistry Portal. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014). ResearchGate. [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (2002). ACS Publications. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. (2015). ResearchGate. [Link]

  • Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. (2019). PubMed. [Link]

  • Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine. (1993). ResearchGate. [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. (2020). RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Publishing. [Link]

  • Reactions of Aldehydes and Ketones with Water. (n.d.). Chemistry Steps. [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. (2022). ChemRxiv. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2022). MDPI. [Link]

  • Conversion of fatty aldehyde dimethyl acetals to the corresponding alk-1-enyl methyl ethers (substituted vinyl ethers) during gas-liquid chromatography. (1968). PubMed. [Link]

  • Dimethyl Acetals. (n.d.). Organic Chemistry Portal. [Link]

  • Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. (2019). PubMed. [Link]

  • Formation of indole trimers in Vilsmeier type reactions. (2019). Semantic Scholar. [Link]

  • 5-(dimethoxymethyl). (n.d.). MOLBASE. [Link]

Sources

The Strategic Utility of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine (CAS Number: 913983-17-2), a key heterocyclic building block in contemporary medicinal chemistry. The document elucidates the compound's structural significance, synthetic pathways, and its strategic application in the development of targeted therapeutics, with a particular focus on kinase inhibitors. Detailed experimental protocols, based on established chemical transformations, are provided to guide researchers in the practical utilization of this versatile intermediate. The guide emphasizes the role of the dimethoxymethyl group as a stable and readily cleavable protecting group for the corresponding aldehyde, a critical functional handle for further molecular elaboration.

Introduction: The Privileged 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine has rendered it a highly effective hinge-binding motif for a multitude of protein kinases.[1] This unique characteristic has led to the successful development of numerous kinase inhibitors for the treatment of a wide range of diseases, including cancer and inflammatory disorders.[2] The strategic functionalization of the 7-azaindole core is therefore a central theme in modern drug discovery. The C5 position, in particular, offers a valuable vector for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties.[1]

Physicochemical Properties

While specific experimental data for 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine is not extensively published, its key physicochemical properties can be predicted based on its structure and data from closely related analogs.

PropertyValueSource
CAS Number 913983-17-2Inferred from Supplier Data
Molecular Formula C₁₀H₁₂N₂O₂Inferred from Supplier Data
Molecular Weight 192.21 g/mol Inferred from Supplier Data
Appearance Likely a solidAnalogy to related compounds
Solubility Expected to be soluble in common organic solvents such as methanol, dichloromethane, and ethyl acetate.General knowledge of similar organic molecules.

Synthesis and Purification: A Strategic Approach

The synthesis of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine is strategically approached via a two-step sequence starting from a readily available precursor, 5-bromo-1H-pyrrolo[2,3-b]pyridine. This pathway involves the introduction of a formyl group, followed by its protection as a dimethyl acetal.

Synthesis of the Precursor: 5-Formyl-1H-pyrrolo[2,3-b]pyridine

The introduction of a formyl group at the C5 position of the 7-azaindole nucleus can be achieved through a Vilsmeier-Haack reaction on an N-protected starting material, or more commonly, via a metal-halogen exchange followed by quenching with a formylating agent. A plausible and efficient route involves a lithium-halogen exchange on 5-bromo-1H-pyrrolo[2,3-b]pyridine followed by reaction with N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of 5-Formyl-1H-pyrrolo[2,3-b]pyridine (Proposed)

  • Dissolution and Cooling: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 5-formyl-1H-pyrrolo[2,3-b]pyridine.

Protection of the Formyl Group: Synthesis of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine

The aldehyde functionality in 5-formyl-1H-pyrrolo[2,3-b]pyridine is a versatile handle for further chemical modifications. However, its reactivity often necessitates protection during subsequent synthetic steps. The formation of a dimethyl acetal is a robust and widely used strategy for this purpose.[3][4]

Experimental Protocol: Acetal Protection (Proposed)

  • Reaction Setup: To a solution of 5-formyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in methanol, add trimethyl orthoformate (3.0 eq) as a dehydrating agent.[3]

  • Acid Catalysis: Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or hydrochloric acid (0.1 mol %).[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction with a mild base (e.g., triethylamine or sodium bicarbonate).[5]

  • Isolation and Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to afford 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine.

Synthesis_Workflow Start 5-Bromo-1H-pyrrolo[2,3-b]pyridine Step1 1. n-BuLi, THF, -78 °C 2. DMF Start->Step1 Intermediate 5-Formyl-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate Step2 MeOH, H+ Intermediate->Step2 Product 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine Step2->Product caption Synthetic workflow for 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine.

Synthetic workflow for 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine.

Characterization

Thorough characterization of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine is essential to confirm its identity and purity. Standard analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the aromatic protons of the 7-azaindole core, a singlet for the acetal proton, and a singlet for the two methoxy groups.

    • ¹³C NMR will display distinct resonances for the aromatic carbons, the acetal carbon, and the methoxy carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should be used to determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for C-H, C-N, and C-O bonds. The absence of a strong carbonyl stretch (around 1700 cm⁻¹) from the starting aldehyde is a key indicator of a successful reaction.

Applications in Drug Discovery: A Protected Aldehyde for Downstream Functionalization

The primary utility of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine in drug discovery lies in its role as a stable, protected precursor to the highly versatile 5-formyl-7-azaindole. The aldehyde functionality, once deprotected, serves as a key anchor point for a wide array of chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening.

Deprotection of the Dimethyl Acetal

The dimethyl acetal is readily cleaved under acidic conditions to regenerate the aldehyde.[3] This deprotection step is typically high-yielding and can be achieved with a variety of reagents, allowing for compatibility with a range of substrates.

Experimental Protocol: Acetal Deprotection (Proposed)

  • Reaction Conditions: Dissolve 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine in a mixture of a suitable organic solvent (e.g., acetone, THF) and aqueous acid (e.g., 1M HCl, acetic acid).[6]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Work-up and Isolation: Neutralize the reaction with a base, extract the product into an organic solvent, wash, dry, and concentrate to yield the deprotected 5-formyl-1H-pyrrolo[2,3-b]pyridine.

Deprotection_Workflow Protected 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine Step Aqueous Acid (e.g., HCl) Protected->Step Deprotected 5-Formyl-1H-pyrrolo[2,3-b]pyridine Step->Deprotected Further_Synthesis Downstream Synthetic Modifications Deprotected->Further_Synthesis caption Deprotection and subsequent functionalization.

Deprotection and subsequent functionalization.
Downstream Synthetic Transformations of the 5-Formyl Group

The regenerated 5-formyl-7-azaindole is a versatile intermediate for a variety of C-C and C-N bond-forming reactions, including:

  • Reductive Amination: To introduce diverse amine substituents.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes.

  • Aldol and Knoevenagel Condensations: To create more complex carbon skeletons.

  • Oxidation: To the corresponding carboxylic acid.

  • Reduction: To the hydroxymethyl group.

These transformations allow for the systematic exploration of the structure-activity relationship (SAR) at the C5 position, which is crucial for optimizing the biological activity of drug candidates.[7]

Safety and Handling

While specific toxicity data for 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine is not available, it should be handled with the standard precautions for laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

For the key intermediate, 5-bromo-1H-pyrrolo[2,3-b]pyridine, the following hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8] Similar precautions should be taken with its derivatives.

Conclusion

5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine represents a strategically important building block for drug discovery. Its synthesis from readily available starting materials and the utility of the dimethoxymethyl group as a robust protecting group for the versatile 5-formyl functionality make it a valuable tool for medicinal chemists. The ability to unmask the aldehyde at a later stage in a synthetic sequence allows for the introduction of a wide range of substituents, facilitating the exploration of structure-activity relationships and the optimization of lead compounds targeting various diseases, particularly those driven by aberrant kinase activity. This technical guide provides a foundational understanding and practical, albeit proposed, methodologies to enable researchers to effectively utilize this compound in their drug development endeavors.

References

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  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381.
  • ResearchGate. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Jean-Claude, B., & Joseph, B. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19937–19973.
  • Google Patents. (n.d.). 1h-pyrrolo[2,3-b]pyridines.
  • ResearchGate. (n.d.). 3. The unlikely mechanism of the Vilsmeier-Haak reaction of 7-azaindole. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of dimethyl acetals. Retrieved from [Link]

  • ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5343-5349.
  • ACS Publications. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7085-7100.
  • Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. Retrieved from [Link]

  • PubMed. (2019). Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry, 17(8), 2204-2211.
  • ResearchGate. (2014). Are dimethylacetals derived from aromatic aldehydes stable?. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the global ring functionalization of 7-azaindoles. Retrieved from [Link]

  • Reddit. (2021). Selective Deprotection of Dimethyl-Acetal. Retrieved from [Link]

  • ResearchGate. (2025). Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. Retrieved from [Link]

  • ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine, a derivative of the medicinally significant 7-azaindole scaffold. While direct literature on this specific analogue is emerging, this document, intended for researchers, scientists, and drug development professionals, extrapolates its core characteristics based on the rich chemistry of related compounds. We will delve into the intricacies of its structure and nomenclature, propose a logical synthetic pathway with detailed experimental considerations, and explore its potential as a therapeutic agent by drawing parallels with other 5-substituted 7-azaindole derivatives. This guide aims to be a valuable resource for investigators interested in the synthesis and application of novel heterocyclic compounds in modern drug discovery.

Introduction: The Prominence of the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[1] Its structure, which can be considered a bioisostere of indole and purine, allows it to interact with a wide array of biological targets.[1] The strategic placement of a nitrogen atom in the six-membered ring modifies the electron distribution and hydrogen bonding capabilities of the molecule compared to indole, often leading to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[1]

Derivatives of 7-azaindole have demonstrated a remarkable breadth of biological activities, including potent inhibition of various kinases such as Fibroblast Growth Factor Receptor (FGFR), Janus Kinase 3 (JAK3), and Phosphoinositide 3-kinase (PI3K).[2][3][4] This has led to their investigation and development as anti-cancer agents, immunomodulators, and treatments for other proliferative and inflammatory disorders.[5] The substituent at the 5-position of the 7-azaindole ring has been shown to be crucial for modulating biological activity, making the exploration of novel 5-substituted analogues a fertile area of research.[6]

This guide focuses on a specific, yet underexplored derivative: 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine . The dimethoxymethyl group, a protected aldehyde, offers a unique chemical handle for further synthetic transformations, potentially serving as a key intermediate in the synthesis of more complex molecules with therapeutic potential.

Structure and Nomenclature

The systematic IUPAC name for the topic compound is 5-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine . Let's dissect this name to understand the underlying structure.

  • 1H-pyrrolo[2,3-b]pyridine : This is the core bicyclic heterocycle. The "[2,3-b]" designation indicates that the pyrrole ring is fused to the 'b' face (the 2,3-bond) of the pyridine ring. The "1H" specifies the position of the hydrogen atom on the nitrogen of the pyrrole ring. This core is also commonly referred to as 7-azaindole.

  • 5-(dimethoxymethyl)- : This prefix indicates that a dimethoxymethyl group, -CH(OCH₃)₂, is attached to the 5-position of the 1H-pyrrolo[2,3-b]pyridine scaffold.

Below is a 2D representation of the chemical structure:

Caption: 2D structure of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine.

The numbering of the 1H-pyrrolo[2,3-b]pyridine ring system is crucial for unambiguous communication. The numbering starts from the nitrogen atom in the pyrrole ring and proceeds around the five-membered ring before continuing to the six-membered ring.

Proposed Synthesis and Experimental Considerations

Synthetic Workflow

The proposed synthetic pathway is outlined below. The rationale behind each step is to utilize well-understood and high-yielding reactions, ensuring a practical and efficient synthesis.

synthesis_workflow start 5-Bromo-1H-pyrrolo[2,3-b]pyridine step1 Protection of N1-H start->step1 e.g., SEM-Cl, NaH step2 Lithiation and Formylation step1->step2 1. n-BuLi 2. DMF step3 Acetal Formation step2->step3 MeOH, H+ catalyst step4 Deprotection step3->step4 e.g., TBAF or acid end_product 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine step4->end_product

Caption: Proposed synthetic workflow for 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Protection of the Pyrrole Nitrogen

  • Rationale: The acidic N-H of the pyrrole ring can interfere with subsequent organometallic reactions. Therefore, protection is a critical first step. A common protecting group for this purpose is the 2-(trimethylsilyl)ethoxymethyl (SEM) group due to its stability under various reaction conditions and its straightforward removal.

  • Procedure:

    • To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine[7] in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield N-SEM-protected 5-bromo-1H-pyrrolo[2,3-b]pyridine.

Step 2: Lithiation and Formylation

  • Rationale: Halogen-metal exchange is a powerful tool for introducing functional groups onto aromatic rings. The bromine at the 5-position can be readily exchanged with lithium, creating a nucleophilic species that can then react with an electrophile like N,N-dimethylformamide (DMF) to introduce a formyl group.

  • Procedure:

    • Dissolve the N-SEM-protected 5-bromo-1H-pyrrolo[2,3-b]pyridine in anhydrous THF and cool to -78 °C under an inert atmosphere (argon or nitrogen).

    • Add n-butyllithium (n-BuLi, 1.1 equivalents) in hexanes dropwise, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise.

    • Stir at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature.

    • Quench with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude aldehyde by column chromatography.

Step 3: Acetal Formation

  • Rationale: The aldehyde is converted to its dimethyl acetal, which is a stable protecting group for the carbonyl functionality. This is typically achieved by reacting the aldehyde with an excess of methanol under acidic conditions.

  • Procedure:

    • Dissolve the N-SEM-protected 5-formyl-1H-pyrrolo[2,3-b]pyridine in anhydrous methanol.

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or hydrochloric acid.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC).

    • Neutralize the reaction with a mild base, such as triethylamine or saturated sodium bicarbonate solution.

    • Remove the methanol under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Dry the organic layer, filter, and concentrate to obtain the crude acetal. Purification may be necessary.

Step 4: Deprotection of the Pyrrole Nitrogen

  • Rationale: The final step is the removal of the SEM protecting group to yield the target compound. This can be achieved under either acidic conditions or with a fluoride source.

  • Procedure (using TBAF):

    • Dissolve the N-SEM-protected 5-dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine in THF.

    • Add a solution of tetrabutylammonium fluoride (TBAF, 1.5 equivalents, 1 M in THF).

    • Stir the reaction at room temperature for 2-4 hours.

    • Dilute with water and extract with ethyl acetate.

    • Wash the combined organic extracts, dry, and concentrate.

    • Purify the final product by column chromatography or recrystallization to obtain 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine.

Physicochemical Properties and Spectroscopic Characterization (Predicted)

While experimental data for 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine is not available, we can predict its key physicochemical properties and expected spectroscopic signatures based on its structure and data from similar compounds.[8]

PropertyPredicted ValueRationale
Molecular Formula C₁₀H₁₂N₂O₂Based on the chemical structure.
Molecular Weight 208.22 g/mol Calculated from the molecular formula.
Appearance White to off-white solidSimilar to other 7-azaindole derivatives.
Solubility Soluble in organic solvents (e.g., DMSO, methanol, dichloromethane)Expected for a moderately polar organic molecule.
¹H NMR Signals for aromatic protons, a singlet for the acetal proton, singlets for the two methoxy groups, and a broad singlet for the N-H proton.The chemical shifts will be characteristic of the substituted 7-azaindole ring system.
¹³C NMR Resonances for the aromatic carbons, the acetal carbon, and the methoxy carbons.The number and chemical shifts of the signals will confirm the carbon skeleton.
Mass Spectrometry A molecular ion peak (M+) corresponding to the molecular weight.Fragmentation patterns would be indicative of the structure.
Infrared (IR) Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C=C and C=N stretching, and C-O stretching.IR spectroscopy will confirm the presence of key functional groups.

Potential Applications in Drug Discovery

The 5-dimethoxymethyl group in 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine is a masked aldehyde. This functionality opens up numerous avenues for further synthetic elaboration, making this compound a valuable intermediate in the synthesis of more complex and potentially bioactive molecules.

Precursor to a 5-Formyl Derivative

Mild acidic hydrolysis of the dimethoxymethyl group would readily yield 5-formyl-1H-pyrrolo[2,3-b]pyridine. This aldehyde is a versatile building block for a variety of chemical transformations, including:

  • Reductive amination: To introduce diverse amine-containing side chains.

  • Wittig and related olefination reactions: To form carbon-carbon double bonds.

  • Condensation reactions: To build more complex heterocyclic systems.

applications start 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine hydrolysis Mild Acidic Hydrolysis start->hydrolysis aldehyde 5-Formyl-1H-pyrrolo[2,3-b]pyridine hydrolysis->aldehyde reductive_amination Reductive Amination aldehyde->reductive_amination wittig Wittig Olefination aldehyde->wittig condensation Condensation Reactions aldehyde->condensation product1 Diverse Amine Derivatives reductive_amination->product1 product2 Vinyl-Substituted Derivatives wittig->product2 product3 Fused Heterocyclic Systems condensation->product3

Sources

A Technical Guide to the Solubility Assessment of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the aqueous and organic solubility of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. In the absence of publicly available empirical data for this specific molecule, this document serves as a practical, in-depth manual for researchers to generate reliable solubility profiles. It combines theoretical considerations based on the 7-azaindole scaffold with detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility assays. This guide is designed to empower scientists in drug discovery and development with the necessary tools to characterize this compound, a critical step for its advancement as a potential therapeutic agent or synthetic intermediate.

Introduction: The Imperative of Solubility in Drug Discovery

5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine belongs to the 7-azaindole class of compounds, a privileged scaffold in medicinal chemistry known for its role in developing kinase inhibitors and other therapeutic agents. The journey of a novel compound from a laboratory curiosity to a viable drug candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a critical gatekeeper.[1]

A compound's ability to dissolve in aqueous and organic media dictates its suitability for various stages of drug development, from initial biological screening to formulation and in vivo studies. Insufficient solubility can lead to:

  • Underestimation of biological activity in in vitro assays.

  • Poor absorption and low bioavailability for orally administered drugs.[2]

  • Challenges in developing suitable formulations for preclinical and clinical studies.

  • Inaccurate toxicological assessments.

Therefore, a thorough understanding and robust measurement of the solubility of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine is not merely a data collection exercise; it is a foundational step in assessing its potential and mitigating risks in the development pipeline. This guide provides the theoretical and practical framework for this essential characterization.

Theoretical Considerations for Solubility

Before embarking on experimental measurements, a theoretical assessment of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine's structure can provide valuable insights into its expected solubility behavior.

Molecular Structure:

  • 7-Azaindole Core: The 1H-pyrrolo[2,3-b]pyridine core is a weakly basic heterocycle. The pyridine nitrogen can act as a hydrogen bond acceptor, while the pyrrole N-H group can act as a hydrogen bond donor. These features suggest some degree of aqueous solubility. The pKa of the parent 7-azaindole is approximately 4.59, indicating it will be protonated in acidic conditions, which would enhance its aqueous solubility.[3] A predicted pKa for 7-azaindole is around 7.69.[4]

  • Dimethoxymethyl Group: The 5-dimethoxymethyl group, -CH(OCH₃)₂, introduces two ether-like oxygen atoms which can act as hydrogen bond acceptors, potentially increasing interaction with protic solvents like water. However, the overall group also adds to the molecular size and non-polar surface area.

  • Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. While no experimental logP value exists for 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine, we can infer its likely characteristics. The parent 7-azaindole is relatively polar. The addition of the dimethoxymethyl group will increase the lipophilicity. For a related compound, 5-Methoxy-2-(1-piperidin-4-ylpropyl)pyridine, the predicted logP is 2.7, suggesting a preference for the lipid phase.[2] It is reasonable to hypothesize that 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine will have a moderately lipophilic character.

Predicted Physicochemical Properties:

PropertyPredicted Value/CommentImplication for Solubility
Molecular Weight 192.21 g/mol Relatively small, generally favorable for solubility.
pKa (basic) Estimated to be in the range of 4-5 (similar to 7-azaindole)Solubility is expected to be pH-dependent, increasing at pH values below the pKa.
logP Estimated to be moderately lipophilic (likely in the 1.5-2.5 range)May have limited aqueous solubility but good solubility in organic solvents.
Hydrogen Bond Donors 1 (pyrrole N-H)Can interact with hydrogen bond accepting solvents (e.g., water, alcohols).
Hydrogen Bond Acceptors 3 (pyridine N, two ether oxygens)Can interact with hydrogen bond donating solvents (e.g., water, alcohols).

Experimental Determination of Solubility

Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic. Both provide valuable, albeit different, information.

  • Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent. It is determined by adding an excess of the solid compound to the solvent and allowing it to reach equilibrium over an extended period. This is the "gold standard" for solubility measurement.

  • Kinetic Solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (usually DMSO). It is a non-equilibrium measurement that is often more relevant to high-throughput screening conditions.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the most reliable for determining thermodynamic solubility.[5] It involves equilibrating an excess of the solid compound with the solvent of interest.

Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

  • Preparation of Solvents:

    • Aqueous Buffers: Prepare buffers at various pH values relevant to the physiological range, such as pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer), as recommended by ICH guidelines.[6][7]

    • Organic Solvents: Select a range of pharmaceutically acceptable solvents, such as ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[8]

  • Sample Preparation:

    • Add an excess amount of solid 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine to a series of vials (e.g., 2-5 mg per 1 mL of solvent). The exact amount should be enough to ensure undissolved solid remains at equilibrium.

    • Add a precise volume of each selected solvent to the respective vials.

  • Equilibration:

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C for standard measurements or 37°C for physiological relevance).

    • Agitate the samples for a sufficient time to reach equilibrium, generally 24 to 48 hours. It is advisable to take time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.

  • Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Carefully collect a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent (usually the mobile phase for HPLC) to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC-UV method to determine the concentration. A calibration curve of the compound in the same solvent should be prepared.

  • Data Analysis:

    • Calculate the original concentration in the supernatant, taking into account the dilution factor.

    • Report the thermodynamic solubility in mg/mL or µM.

Kinetic Solubility: High-Throughput Turbidimetric Method

Kinetic solubility is often determined using a turbidimetric or nephelometric method, which measures the light scattering caused by the precipitation of the compound.[9][10]

Experimental Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Plate Preparation:

    • In a 96-well microplate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Compound Addition:

    • Add a small volume of the DMSO stock solution to the buffer in the wells to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.

  • Incubation:

    • Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1 to 2 hours.

  • Measurement:

    • Measure the turbidity (light scattering) of each well using a plate reader equipped with a nephelometer or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis:

    • Plot the turbidity reading against the compound concentration.

    • The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.

Data Presentation

The collected solubility data should be presented in a clear and concise tabular format to allow for easy comparison across different conditions.

Table 1: Thermodynamic Solubility of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine at 25°C

Solvent/BufferpHSolubility (µg/mL)Solubility (µM)
0.1 M HCl1.2[Experimental Value][Calculated Value]
Acetate Buffer4.5[Experimental Value][Calculated Value]
Phosphate Buffer6.8[Experimental Value][Calculated Value]
Water~7.0[Experimental Value][Calculated Value]
EthanolN/A[Experimental Value][Calculated Value]
PEG 400N/A[Experimental Value][Calculated Value]

Table 2: Kinetic Solubility of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine

BufferpHIncubation TimeKinetic Solubility (µM)
Phosphate-Buffered Saline7.42 hours[Experimental Value]

Conclusion

This guide provides a robust framework for the experimental determination of the solubility of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine. By following the detailed protocols for both thermodynamic and kinetic solubility, researchers can generate the critical data needed to inform the progression of this compound in the drug discovery and development process. The provided theoretical context, rooted in the known properties of the 7-azaindole scaffold, allows for a more informed interpretation of the experimental results. Accurate and comprehensive solubility data are indispensable for making sound decisions, optimizing formulations, and ultimately increasing the probability of success for new chemical entities.

References

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  • Nielsen, A. B., Taresco, V., Bøtker, J. P., Rantanen, J., & Rades, T. (2019). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). International journal of pharmaceutics, 569, 118585. [Link]

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  • PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. Retrieved from [Link]

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  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 101. [Link]

  • Negrie, M., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 97(1), 1-28. [Link]

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  • Yamagishi, T., et al. (2017). Exploration of 3,6-dihydroimidazo(4,5-d)pyrrolo(2,3-b)pyridin-2(1H)-one derivatives as JAK inhibitors using various in silico techniques. Journal of Molecular Modeling, 23(11), 311. [Link]

  • Soman, A., Qiu, Y., & Li, Q. (2008). HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. Journal of chromatographic science, 46(6), 514–520. [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Tetko, I. V., et al. (2005). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education, 82(11), 1694. [Link]

  • Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

  • Liu, K., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Flaherty, D. P., et al. (2018). Calculated H charges and pKa values of 1-(2-thienyl)-7-azaindole (1g; A) and 1,1′-(1,3-phenylene)bis(7-azaindole) (2k; B). ResearchGate. [Link]

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The Strategic Application of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine as a Masked Aldehyde in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of modern drug discovery, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a privileged scaffold, particularly in the development of kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions within ATP-binding sites have cemented its importance. A crucial building block for the elaboration of this core is the 5-formyl derivative, 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. However, the reactivity of the aldehyde functional group often necessitates its protection during multi-step synthetic sequences. This guide provides a comprehensive technical overview of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine, a stable and versatile precursor to this key aldehyde, detailing its synthesis, deprotection, and subsequent application in the synthesis of high-value pharmaceutical targets.

The 7-Azaindole Scaffold: A Cornerstone in Kinase Inhibition

The 7-azaindole core is a bioisostere of indole and purine, and its derivatives have demonstrated a wide range of biological activities. In recent years, this heterocyclic system has become particularly prominent in the design of small molecule kinase inhibitors for oncology and other therapeutic areas. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the pyrrole NH group can serve as a hydrogen bond donor, allowing for crucial interactions with the hinge region of kinase domains. This has led to the development of several FDA-approved drugs and numerous clinical candidates.

Synthesis of the Aldehyde Precursor: A Multi-Step Approach

The synthesis of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine is a multi-step process that requires careful control of reaction conditions. A common and effective route begins with the commercially available 5-bromo-1H-pyrrolo[2,3-b]pyridine. The following protocol is a synthesis of best practices derived from established methodologies.

N-Protection of the 7-Azaindole Core

The acidic proton of the pyrrole nitrogen can interfere with subsequent organometallic reactions. Therefore, protection of this position is a critical first step. Triisopropylsilyl (TIPS) is a suitable protecting group due to its steric bulk, which provides stability and can be removed under mild conditions.

Experimental Protocol: Synthesis of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

  • To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add triisopropylsilyl chloride (TIPSCl, 1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by thin-layer chromatography (TLC) until completion.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.

Formation of the Dimethoxymethyl Group

With the nitrogen protected, the next step is a lithium-halogen exchange at the 5-position, followed by quenching with an electrophilic formylating agent. The resulting aldehyde is then immediately protected as the dimethoxy acetal.

Experimental Protocol: Synthesis of 5-(Dimethoxymethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

  • Dissolve 5-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

  • Add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise and continue stirring at -78 °C for 2 hours.

  • Warm the reaction to 0 °C and quench with saturated aqueous ammonium chloride.

  • Extract the crude aldehyde with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. The crude aldehyde is used directly in the next step.

  • Dissolve the crude aldehyde in methanol. Add trimethyl orthoformate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the reaction at room temperature for 4-6 hours.

  • Neutralize the reaction with triethylamine and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield 5-(dimethoxymethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.

Deprotection of the Pyrrole Nitrogen

The final step in the synthesis of the aldehyde precursor is the removal of the TIPS protecting group.

Experimental Protocol: Synthesis of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine

  • Dissolve 5-(dimethoxymethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in THF.

  • Add tetra-n-butylammonium fluoride (TBAF, 1.1 eq, 1 M solution in THF) at room temperature.

  • Stir for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture and purify by flash column chromatography to obtain 5-dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine.

digraph "Synthesis_of_5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
  edge [fontname="Arial"];

A [label="5-Bromo-1H-pyrrolo[2,3-b]pyridine"]; B [label="5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine"]; C [label="5-(Dimethoxymethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine"]; D [label="5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine"];

A -> B [label=" NaH, TIPSCl, THF "]; B -> C [label=" 1. n-BuLi, THF, -78°C\n2. DMF\n3. MeOH, H+ "]; C -> D [label=" TBAF, THF "]; }

Figure 2: Mechanism of acid-catalyzed acetal hydrolysis.

Experimental Protocol: Hydrolysis to 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde

  • Dissolve 5-dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC.

  • Upon completion, neutralize the reaction with a mild base, such as saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde by flash column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Solvent System: A mixture of an organic solvent like acetone or THF with water ensures the solubility of both the starting material and the acid catalyst.

  • Acid Catalyst: While various acids can be used, milder conditions are often preferred to prevent potential degradation of the electron-rich 7-azaindole ring.

  • Temperature: The reaction is often run at or slightly above room temperature to balance reaction rate with selectivity. Higher temperatures can lead to side reactions.

Application in Drug Synthesis: A Case Study of an SGK-1 Inhibitor

The utility of 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is exemplified in its use as a key intermediate in the synthesis of potent and selective kinase inhibitors. One such example is in the development of inhibitors for Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1), a target implicated in various diseases, including cancer and metabolic disorders.

A pivotal step in the synthesis of certain SGK-1 inhibitors is the reductive amination of 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde with a substituted aminopyrimidine.

Reductive_Amination_Workflow Aldehyde 1H-Pyrrolo[2,3-b]pyridine- 5-carbaldehyde Imine Imine Intermediate Aldehyde->Imine Amine Substituted Aminopyrimidine Amine->Imine FinalProduct SGK-1 Inhibitor Imine->FinalProduct  Reducing Agent (e.g., NaBH(OAc)3)  

Figure 3: Reductive amination workflow.

Experimental Protocol: Synthesis of an SGK-1 Inhibitor via Reductive Amination

  • To a solution of 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (1.0 eq) and the desired substituted aminopyrimidine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add a mild acid catalyst like acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by LC-MS.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final SGK-1 inhibitor.

Self-Validating System: The success of this protocol is validated by the high purity and yield of the final product, confirmed by analytical techniques such as NMR and LC-MS, which should match the data reported for known SGK-1 inhibitors synthesized through this route.

Summary of Key Transformations and Reagents

StepTransformationKey Reagents
1N-Protection5-Bromo-1H-pyrrolo[2,3-b]pyridine, NaH, TIPSCl
2Acetal Formationn-BuLi, DMF, Trimethyl orthoformate, p-TsOH
3N-DeprotectionTBAF
4Acetal HydrolysisAcetone/H₂O, HCl or p-TsOH
5Reductive AminationSubstituted amine, NaBH(OAc)₃, Acetic acid

Conclusion

5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine serves as an invaluable and strategically important precursor to 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. The use of the dimethoxy acetal as a protecting group allows for the stable storage and handling of a key synthetic intermediate, which can be efficiently unmasked under controlled acidic conditions. The subsequent elaboration of the resulting aldehyde, particularly through robust reactions like reductive amination, provides a reliable pathway to complex and high-value drug candidates, including potent kinase inhibitors. The methodologies outlined in this guide offer a solid foundation for researchers and drug development professionals working with the privileged 7-azaindole scaffold, enabling the synthesis of novel therapeutics.

References

  • Sherk, A. B., Frigo, D. E., Schnackenberg, C. G., et al. (2008). Development of a small-molecule serum- and glucocorticoid-regulated kinase-1 antagonist and its evaluation as a prostate cancer therapeutic. Cancer Research, 68(18), 7475-7483. [Link]

  • Hollick, J. J., et al. (2006). 1H-PYRROLO[2,3-B]PYRIDINES.
  • Aarhus, R., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(15), 3340. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

An In-depth Technical Guide to the Potential Biological Activity of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide provides a comprehensive analysis of the potential biological activities of a specific, yet under-explored derivative, 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine. By examining the extensive body of research on analogous structures, we will project the likely therapeutic applications of this compound, detail the implicated signaling pathways, and provide robust experimental protocols for its empirical validation. This document is intended to serve as a foundational resource for researchers embarking on the investigation of this promising molecule.

The 1H-Pyrrolo[2,3-b]pyridine Core: A Gateway to Diverse Bioactivity

The 1H-pyrrolo[2,3-b]pyridine framework is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This seemingly minor alteration has profound implications for the molecule's physicochemical properties, including its hydrogen bonding capacity, polarity, and metabolic stability. These attributes have rendered the 7-azaindole scaffold a highly sought-after component in the design of novel therapeutics across a wide spectrum of diseases.[1][2][3]

The versatility of the 1H-pyrrolo[2,3-b]pyridine core is evidenced by the diverse biological activities exhibited by its derivatives. These encompass a broad range of therapeutic areas, with a significant concentration in oncology, immunology, and neurology. The subsequent sections will delve into these specific areas, providing a foundation for understanding the potential of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine.

Projected Therapeutic Applications Based on Analog Data

Oncology: A Primary Focus for Kinase Inhibition

The most prominent and well-documented activity of 1H-pyrrolo[2,3-b]pyridine derivatives is the inhibition of protein kinases.[3] Kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many cancers. The 7-azaindole scaffold has proven to be an effective pharmacophore for targeting the ATP-binding site of numerous kinases.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Several studies have highlighted the potent inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFRs.[4][5][6] Aberrant FGFR signaling is implicated in various cancers, making it a compelling target.

  • Glycogen Synthase Kinase 3β (GSK-3β) Inhibition: Derivatives of this scaffold have been identified as potent inhibitors of GSK-3β, a kinase involved in a multitude of cellular processes, including cell proliferation and survival.[7]

  • Janus Kinase (JAK) Inhibition: The immunomodulatory potential of 7-azaindole derivatives has been linked to their ability to inhibit JAKs, particularly JAK3, which is crucial for cytokine signaling in immune cells.[8]

  • Other Kinase Targets: The list of kinases targeted by 1H-pyrrolo[2,3-b]pyridine derivatives is extensive and includes MELK, SGK-1, Aurora A kinase, ROCK, and many others, underscoring the broad anticancer potential of this scaffold.[1][2][9][10]

Given this precedent, it is highly probable that 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine will exhibit inhibitory activity against one or more protein kinases, making it a prime candidate for anticancer drug discovery.

Immunomodulation and Anti-inflammatory Effects

Beyond oncology, the immunomodulatory properties of 7-azaindole derivatives are a significant area of interest. As mentioned, the inhibition of JAKs by these compounds can disrupt pro-inflammatory cytokine signaling pathways, suggesting a potential therapeutic role in autoimmune and inflammatory disorders.[8] Furthermore, some derivatives have demonstrated direct anti-inflammatory activity.[11][12]

Neurological Disorders

The blood-brain barrier permeability of some 7-azaindole derivatives has opened avenues for their investigation in the context of neurological diseases. The inhibition of GSK-3β, for instance, is a therapeutic strategy being explored for Alzheimer's disease.[7] Additionally, analgesic and hypotensive activities have been reported for certain derivatives, indicating a potential for CNS applications.[12][13]

Antimicrobial and Antiviral Potential

The 1H-pyrrolo[2,3-b]pyridine scaffold has also been incorporated into compounds with antimicrobial and antiviral properties.[11][14][15][16] This suggests that 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine could be a valuable starting point for the development of novel anti-infective agents.

The Influence of the 5-Dimethoxymethyl Substituent

The novelty of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine lies in its unique substitution pattern. The dimethoxymethyl group at the 5-position is expected to significantly influence the molecule's properties:

  • Physicochemical Properties: This group will likely increase the polarity and may enhance the aqueous solubility of the compound compared to its unsubstituted counterpart. It may also introduce a degree of steric bulk that could influence its binding to target proteins.

  • Metabolic Stability: The acetal nature of the dimethoxymethyl group could be susceptible to hydrolysis under acidic conditions or enzymatic cleavage, which would be an important consideration in drug development.

  • Target Engagement: The electronic and steric effects of the 5-dimethoxymethyl group will play a crucial role in how the molecule interacts with the binding pockets of its biological targets. It could either enhance or diminish the affinity for certain kinases or other enzymes.

Key Signaling Pathways and Experimental Workflows

Kinase Signaling Pathways

The following diagram illustrates a generalized kinase signaling pathway that is often dysregulated in cancer and can be targeted by 1H-pyrrolo[2,3-b]pyridine derivatives.

Kinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) (e.g., FGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binding & Dimerization Signaling_Proteins Signaling Proteins (e.g., GRB2, SOS) Receptor_Tyrosine_Kinase->Signaling_Proteins Autophosphorylation RAS RAS Signaling_Proteins->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., MYC, FOS) ERK->Transcription_Factors Translocation & Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression 5_DM_Pyrrolopyridine 5-Dimethoxymethyl- 1H-pyrrolo[2,3-b]pyridine 5_DM_Pyrrolopyridine->Receptor_Tyrosine_Kinase Inhibition

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow for Biological Evaluation

The following workflow outlines a logical progression for assessing the biological activity of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine.

Experimental_Workflow Compound_Synthesis Synthesis & Purification of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine Primary_Screening Primary Screening: Broad Panel Kinase Assay Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification: Potent Kinase Inhibition? Primary_Screening->Hit_Identification Cellular_Assays Cell-Based Assays: - Proliferation (MTT, SRB) - Apoptosis (Caspase-Glo) - Cell Cycle (Flow Cytometry) Hit_Identification->Cellular_Assays Yes Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization No Mechanism_of_Action Mechanism of Action Studies: - Western Blot for Pathway Modulation - Target Engagement Assays Cellular_Assays->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy Studies: - Xenograft Models - Pharmacokinetic Analysis Mechanism_of_Action->In_Vivo_Studies In_Vivo_Studies->Lead_Optimization

Caption: A typical workflow for the biological evaluation of a novel compound.

Detailed Experimental Protocols

Kinase Inhibition Assay (Example: LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase inhibition.

Materials:

  • Kinase of interest (e.g., FGFR1)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine (test compound)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 2 µL of the test compound dilutions.

  • Add 4 µL of a solution containing the kinase and the europium-labeled antibody in assay buffer.

  • Add 4 µL of a solution containing the Alexa Fluor™ 647-labeled tracer in assay buffer.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a TR-FRET-capable plate reader, measuring the emission at 620 nm and 665 nm following excitation at 340 nm.

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the data against the compound concentration to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., a cell line with known kinase dependency)

  • Complete cell culture medium

  • 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Quantitative Data Summary

While no specific data exists for 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine, the following table presents representative IC₅₀ values for other 1H-pyrrolo[2,3-b]pyridine derivatives against various kinases to provide a context for potential potency.

Compound ClassTarget KinaseRepresentative IC₅₀ (nM)Reference
1H-pyrrolo[2,3-b]pyridine derivativeFGFR17[5]
1H-pyrrolo[2,3-b]pyridine derivativeFGFR29[5]
1H-pyrrolo[2,3-b]pyridine derivativeMELK32[9]
1H-pyrrolo[2,3-b]pyridine derivativeGSK-3β0.22[7]

Conclusion

5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest, built upon a scaffold with a proven track record in medicinal chemistry. Based on the extensive research into its analogs, this molecule holds considerable promise as a modulator of various biological pathways, particularly as a kinase inhibitor for oncology applications. The presence of the 5-dimethoxymethyl group presents both opportunities and challenges, and its influence on the compound's pharmacological profile warrants thorough investigation. The experimental protocols and workflows detailed in this guide provide a solid framework for embarking on the exciting journey of elucidating the full therapeutic potential of this novel chemical entity.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (URL: Not available)
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. (URL: [Link])

  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. ResearchGate. (URL: [Link])

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Juniper Publishers. (URL: [Link])

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (URL: [Link])

  • (PDF) Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate. (URL: [Link])

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. (URL: [Link])

  • Synthesis and Evaluation of 1 H -Pyrrolo[ 2 ,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. (URL: [Link])

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Optimizing Drug Discovery with Pyrrolo[2,3-b]pyridine Deriv
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. (URL: [Link])

  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals. (URL: [Link])

  • Azaindole Therapeutic Agents. PubMed Central. (URL: [Link])

  • (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. (URL: [Link])

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. (URL: [Link])

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications. (URL: [Link])

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. (URL: [Link])

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIV

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Methodological & Application

Application Notes and Protocols: 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine as a Pivotal Intermediate for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 7-Azaindole Scaffold in Kinase Inhibitor Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its structure is bioisosteric to indole and purine systems, and crucially, it mimics the adenine core of ATP, enabling it to form key hydrogen bond interactions with the hinge region of the kinase active site.[2][3] This interaction is a cornerstone of competitive kinase inhibition. The strategic placement of a nitrogen atom in the pyridine ring can also enhance solubility and other physicochemical properties, making 7-azaindole derivatives attractive drug candidates.[4]

This application note provides a comprehensive guide to the synthesis and utility of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine , a versatile intermediate for the development of a diverse range of kinase inhibitors. The dimethoxymethyl group serves as a protected aldehyde, a functional handle that unlocks a variety of synthetic transformations to build complex and targeted kinase inhibitors. We will detail a robust synthetic protocol for this intermediate, its conversion into a representative kinase inhibitor targeting the Fibroblast Growth Factor Receptor (FGFR) pathway, and detailed protocols for the biological evaluation of the final compound.

Synthetic Strategy and Protocols

The synthesis of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine is strategically approached from the readily available 5-bromo-7-azaindole. Direct formylation of the 7-azaindole core, for instance via a Vilsmeier-Haack reaction, typically occurs at the C3 position, making a C5-substituted starting material essential for regioselective synthesis.[5][6]

Part 1: Synthesis of the Key Intermediate: 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine

The proposed synthesis leverages a palladium-catalyzed cross-coupling reaction, a powerful and versatile tool in modern organic synthesis.

Experimental Protocol: Synthesis of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine

  • Starting Material: 5-Bromo-7-azaindole (commercially available or synthesized according to literature procedures).[7][8]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-7-azaindole (1.0 eq), Palladium(II) acetate (0.05 eq), and a suitable phosphine ligand such as Xantphos (0.1 eq).

  • Solvent and Reagents: Add anhydrous, degassed 1,4-dioxane. Then, add sodium tert-butoxide (2.5 eq) and trimethoxymethane (3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine.

Parameter Condition Rationale
Catalyst Palladium(II) acetate / XantphosEfficient catalyst system for C-O bond formation. Xantphos is a bulky ligand that promotes reductive elimination.
Base Sodium tert-butoxideStrong, non-nucleophilic base to facilitate the catalytic cycle.
Solvent Anhydrous 1,4-dioxaneHigh-boiling, aprotic solvent suitable for palladium-catalyzed cross-coupling reactions.
Temperature 100 °CProvides the necessary thermal energy to drive the reaction to completion.
Part 2: Elaboration of the Intermediate into a Potent FGFR Inhibitor

The 5-dimethoxymethyl group is a stable protecting group for the 5-formyl functionality. Deprotection under acidic conditions reveals the aldehyde, which can then be used in a variety of C-C and C-N bond-forming reactions. Here, we describe a reductive amination to install a substituted aniline moiety, a common feature in many kinase inhibitors.[9]

Experimental Protocol: Synthesis of a 5-((Substituted-anilino)methyl)-1H-pyrrolo[2,3-b]pyridine

  • Deprotection: Dissolve 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a mixture of acetone and 1M aqueous HCl. Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS). Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product, 5-formyl-1H-pyrrolo[2,3-b]pyridine, with ethyl acetate.

  • Reductive Amination: To a solution of 5-formyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and a substituted aniline (e.g., 2,6-dichloroaniline, 1.1 eq) in anhydrous dichloromethane, add sodium triacetoxyborohydride (1.5 eq).[4]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or preparative HPLC to yield the final FGFR inhibitor.

Synthetic Workflow Start 5-Bromo-7-azaindole Intermediate 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine Start->Intermediate Pd(OAc)2, Xantphos, NaOtBu, HC(OMe)3 Aldehyde 5-Formyl-1H-pyrrolo[2,3-b]pyridine Intermediate->Aldehyde Aqueous HCl Final_Product Final Kinase Inhibitor Aldehyde->Final_Product Substituted Aniline, NaBH(OAc)3

Caption: Synthetic workflow for the kinase inhibitor.

Biological Rationale and Target Pathway

Targeting the FGFR Signaling Pathway

The Fibroblast Growth Factor (FGF) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[10] Aberrant activation of this pathway, through mutations or amplifications of the FGF receptors (FGFRs), is a known driver in various cancers.[11][12] Therefore, inhibiting FGFRs is a validated therapeutic strategy.[13]

Our synthesized 7-azaindole derivative is designed to target the ATP-binding pocket of FGFRs. The 7-azaindole core forms hydrogen bonds with the hinge region, while the substituted aniline moiety can be tailored to interact with other regions of the active site, thereby conferring potency and selectivity.

FGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K FGF FGF FGF->FGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor 7-Azaindole Inhibitor Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and inhibitor action.

Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

This protocol determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).

Protocol:

  • Reagents: Recombinant FGFR kinase, ATP, and a suitable substrate (e.g., a synthetic peptide).

  • Assay Plate Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. Add the inhibitor dilutions to a 384-well plate.

  • Kinase Reaction: Add the FGFR enzyme to each well, followed by the substrate and ATP to initiate the reaction. Incubate at 30 °C for 1 hour.

  • Detection: Use a phosphospecific antibody and a detection reagent (e.g., HTRF or AlphaScreen) to quantify the amount of phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Typical Concentration/Condition
FGFR Enzyme 1-5 nM
ATP Km of ATP for the specific FGFR isoform
Substrate 100-500 nM
Incubation Time 60 minutes
Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[14][15][16][17]

Protocol:

  • Cell Seeding: Seed cancer cells with known FGFR pathway activation (e.g., endometrial or bladder cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized inhibitor for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay (Annexin V Staining)

This assay identifies cells undergoing apoptosis, a common mechanism of action for kinase inhibitors.[18][19][20][21][22]

Protocol:

  • Cell Treatment: Treat cells with the synthesized inhibitor at concentrations around its GI50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are in early apoptosis, while Annexin V and PI positive cells are in late apoptosis or necrosis.

Biological Evaluation Workflow cluster_assays Biological Assays Start Synthesized Kinase Inhibitor Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Start->Kinase_Assay Proliferation_Assay Cell Proliferation Assay (MTT - GI50) Start->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Start->Apoptosis_Assay

Caption: Workflow for the biological evaluation of the inhibitor.

Conclusion

5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine is a highly valuable and versatile intermediate in the synthesis of novel kinase inhibitors. Its protected aldehyde functionality allows for a wide range of chemical modifications, enabling the generation of diverse libraries of compounds for screening against various kinase targets. The synthetic and biological protocols provided herein offer a robust framework for researchers in drug discovery and development to explore the potential of the 7-azaindole scaffold in creating next-generation targeted therapies.

References

  • Mérour, J.-Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. [Link]

  • Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole. Retrieved from [Link]

  • Google Patents. (n.d.). CN102584820A - Preparation method for 5-bromo-7-azaindole.
  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from [Link]

  • Google Patents. (n.d.). US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines.
  • ResearchGate. (n.d.). The unlikely mechanism of the Vilsmeier-Haak reaction of 7-azaindole. Retrieved from [Link]

  • PubMed Central. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • PubMed Central. (n.d.). The Fibroblast Growth Factor signaling pathway. Retrieved from [Link]

  • PubMed Central. (n.d.). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). CDK9: a signaling hub for transcriptional control. Retrieved from [Link]

  • Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • NCBI. (2026, January 18). 1025 - Gene ResultCDK9 cyclin dependent kinase 9 [ (human)]. Retrieved from [Link]

  • European Patent Office. (2010, December 1). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • PubMed. (n.d.). Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Retrieved from [Link]

  • NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Assay Genie. (2024, February 3). Fgf Signaling Pathway Explained: Step-by-Step Process & Key Concepts. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. Retrieved from [Link]

  • PubMed. (2023, November 15). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclin-dependent kinase 9. Retrieved from [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). Retrieved from [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors - Tesi di dottorato. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions. Retrieved from [Link]

  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (n.d.). Retrieved from [Link]

Sources

Strategic N-H Protection of 1H-pyrrolo[2,3-b]pyridine: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) and the Imperative of N-H Protection

1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold of immense interest to researchers in medicinal chemistry and drug development. Its structural resemblance to indole, coupled with the introduction of a nitrogen atom in the six-membered ring, imparts unique physicochemical properties, including altered basicity, hydrogen bonding capabilities, and metabolic stability. These characteristics have positioned 7-azaindole as a cornerstone in the design of a multitude of biologically active molecules, particularly kinase inhibitors.[1]

However, the reactivity of the pyrrole N-H proton in 7-azaindole presents a significant challenge in multi-step synthetic campaigns. This proton is acidic and can interfere with a wide range of synthetic transformations, including metallations, cross-coupling reactions, and reactions involving strong bases or electrophiles. Therefore, the judicious selection and implementation of a suitable protecting group for the N-H moiety is a critical strategic consideration for any synthetic route targeting functionalized 7-azaindole derivatives.

This comprehensive guide provides an in-depth analysis of common and effective protecting group strategies for the 7-azaindole N-H. We will delve into the practical aspects of their installation and removal, discuss their stability profiles under various reaction conditions, and offer a logical framework for selecting the optimal protecting group for your specific synthetic needs.

Navigating the Landscape of N-H Protecting Groups for 7-Azaindole

The choice of a protecting group is dictated by its ability to be introduced in high yield, remain stable throughout subsequent synthetic steps, and be cleaved under conditions that do not compromise the integrity of the target molecule. For 7-azaindole, several classes of protecting groups have proven to be particularly effective. The following sections will provide detailed protocols and expert insights into the application of tert-butyloxycarbonyl (Boc), sulfonyl (e.g., tosyl), and 2-(trimethylsilyl)ethoxymethyl (SEM) protecting groups.

G cluster_selection Protecting Group Selection Logic Start Synthetic Goal: Functionalization of 7-Azaindole Decision1 Need for Strong Base (e.g., n-BuLi, LDA)? Start->Decision1 Decision2 Subsequent Reaction under Strongly Acidic Conditions? Decision1->Decision2 No PG_Sulfonyl Consider Sulfonyl (e.g., Tosyl) Decision1->PG_Sulfonyl Yes Decision3 Palladium Cross-Coupling Planned? Decision2->Decision3 Yes PG_Boc Consider Boc Decision2->PG_Boc No Decision4 Need for Mild, Non-hydrolytic Cleavage? Decision3->Decision4 Decision3->PG_Sulfonyl Generally Stable PG_SEM Consider SEM Decision3->PG_SEM Often Compatible Decision3->PG_Boc May be Labile Decision4->PG_Sulfonyl Potentially Harsh Decision4->PG_SEM Yes (Fluoride) Decision4->PG_Boc No (Acidic) End Proceed with Synthesis PG_Sulfonyl->End PG_SEM->End PG_Boc->End

Figure 1. A decision-making flowchart for selecting a suitable N-H protecting group for 7-azaindole based on planned synthetic transformations.

I. The tert-Butyloxycarbonyl (Boc) Group: A Versatile Workhorse

The Boc group is one of the most widely used protecting groups for amines due to its general stability to a range of reaction conditions and its facile removal under acidic conditions.

Protocol 1: Boc Protection of 1H-pyrrolo[2,3-b]pyridine

This protocol describes the installation of the Boc group onto the 7-azaindole nitrogen using di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Materials:

  • 1H-pyrrolo[2,3-b]pyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF or DCM (approximately 0.2 M concentration) in a round-bottom flask, add di-tert-butyl dicarbonate (1.1-1.5 eq).

  • Add a catalytic amount of DMAP (0.1 eq) to the reaction mixture. The reaction of DMAP with (Boc)₂O can be vigorous and produce gas, so it is advisable to add it slowly.[2][3]

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc-7-azaindole.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure product.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

The Boc group is readily cleaved under acidic conditions, with trifluoroacetic acid being a common and effective reagent.

Materials:

  • N-Boc-7-azaindole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-7-azaindole (1.0 eq) in DCM (approximately 0.1 M concentration) in a round-bottom flask.

  • Add trifluoroacetic acid (5-10 eq) dropwise to the solution at room temperature. The reaction generates gas (CO₂), so ensure adequate ventilation.[2]

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 30 minutes to 2 hours).

  • Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected 1H-pyrrolo[2,3-b]pyridine.

  • If necessary, the crude product can be purified by flash column chromatography.

II. Sulfonyl Protecting Groups: Robust and Electron-Withdrawing

Sulfonyl groups, such as p-toluenesulfonyl (tosyl, Ts) and benzenesulfonyl (besyl, Bs), are robust protecting groups that are stable to a wide range of reaction conditions, including strongly basic and organometallic reagents. Their electron-withdrawing nature can also influence the reactivity of the 7-azaindole ring system.

Protocol 3: N-Tosylation of 1H-pyrrolo[2,3-b]pyridine

This protocol details the installation of the tosyl group using p-toluenesulfonyl chloride and a base.

Materials:

  • 1H-pyrrolo[2,3-b]pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g., potassium carbonate)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous DMF or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in the same solvent dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as indicated by TLC (typically 2-12 hours).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the pure N-tosyl-7-azaindole.

Protocol 4: Deprotection of N-Tosyl-7-azaindole using Magnesium in Methanol

The removal of the robust tosyl group often requires harsh conditions. A milder and effective method involves the use of magnesium turnings in methanol.[4]

Materials:

  • N-Tosyl-7-azaindole

  • Magnesium turnings

  • Anhydrous methanol

  • Ammonium chloride (NH₄Cl) solution (saturated, aqueous)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of N-tosyl-7-azaindole (1.0 eq) in anhydrous methanol in a round-bottom flask, add magnesium turnings (5-10 eq).

  • Stir the reaction mixture at room temperature or under gentle reflux. The reaction progress can be monitored by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature and quench by the addition of saturated aqueous NH₄Cl solution.

  • Filter the mixture to remove any remaining magnesium and inorganic salts.

  • Extract the filtrate with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the deprotected 1H-pyrrolo[2,3-b]pyridine.

III. The 2-(Trimethylsilyl)ethoxymethyl (SEM) Group: Orthogonal and Mildly Cleavable

The SEM group is a versatile protecting group that is stable to a variety of conditions but can be selectively cleaved under mild conditions using fluoride reagents or strong Lewis acids, providing an orthogonal protection strategy.

Protocol 5: SEM Protection of 1H-pyrrolo[2,3-b]pyridine

This protocol describes the introduction of the SEM group using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).

Materials:

  • 1H-pyrrolo[2,3-b]pyridine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous DMF or THF under an inert atmosphere, add a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in the same solvent dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add SEM-Cl (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-6 hours).

  • Carefully quench the reaction with saturated aqueous NaHCO₃ solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the pure N-SEM-7-azaindole.

Protocol 6: SEM Deprotection using Tetrabutylammonium Fluoride (TBAF)

The SEM group can be efficiently removed using a fluoride source such as tetrabutylammonium fluoride (TBAF).

Materials:

  • N-SEM-7-azaindole

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-SEM-7-azaindole (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Add TBAF solution (1.5-2.0 eq) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC. Reaction times can vary depending on the substrate.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the deprotected 1H-pyrrolo[2,3-b]pyridine. It is important to note that the work-up of TBAF reactions can sometimes be challenging due to the non-volatile nature of the reagent.[5]

Comparative Analysis of Protecting Group Stability

The selection of a protecting group is critically dependent on its stability profile. The following table provides a general overview of the stability of Boc, Sulfonyl, and SEM groups on the 7-azaindole N-H under common reaction conditions.

ConditionBocSulfonyl (Ts, Bs)SEM
Strong Acid (e.g., HCl, H₂SO₄, TFA) Labile[2]Generally StableLabile[6]
Strong Base (e.g., NaOH, KOH) Generally StableGenerally StableStable
Organolithium Reagents (e.g., n-BuLi, s-BuLi) Can be LabileStableStable
Grignard Reagents (e.g., RMgX) Generally StableStableStable
Palladium-Catalyzed Cross-Coupling May be LabileGenerally StableOften Compatible[6]
Catalytic Hydrogenation (e.g., H₂, Pd/C) Generally StableCan be CleavedStable
Fluoride Reagents (e.g., TBAF, HF-Pyridine) StableStableLabile[6]

Note: The stability of a protecting group can be influenced by the specific reaction conditions (temperature, solvent, reaction time) and the presence of other functional groups in the molecule. This table serves as a general guideline, and empirical validation is always recommended.

G cluster_workflow General N-H Protection/Deprotection Workflow Start 1H-pyrrolo[2,3-b]pyridine Protection Protection Start->Protection Protected N-Protected 1H-pyrrolo[2,3-b]pyridine Protection->Protected Synthesis Synthetic Transformations Protected->Synthesis Deprotection Deprotection Synthesis->Deprotection Product Functionalized 1H-pyrrolo[2,3-b]pyridine Deprotection->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine, a critical building block for pharmaceutical research and development. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines established chemical principles with practical, field-tested advice to help you navigate the complexities of this synthesis and optimize your yields.

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged structure in medicinal chemistry, notably for its role as a bioisostere of indole and its applications in developing kinase inhibitors.[1][2] However, the synthesis of specifically substituted azaindoles, such as the 5-dimethoxymethyl derivative, presents unique challenges. The electron-deficient nature of the pyridine ring often renders traditional indole synthesis methods, like the Fischer synthesis, inefficient.[1][3] Consequently, functionalization of the pre-formed 7-azaindole core is the preferred strategy.

This guide provides a recommended synthetic pathway, detailed troubleshooting for common issues, and answers to frequently asked questions to ensure your success.

Recommended Synthetic Pathway

The most reliable and versatile route to 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine involves a multi-step sequence starting from the commercially available 7-azaindole. This pathway is designed to control regioselectivity and maximize yield by protecting reactive sites and carefully introducing the desired functional group.

The overall strategy involves:

  • N-H Protection: The pyrrole nitrogen is protected to prevent unwanted side reactions in subsequent steps.

  • Regioselective C5-Bromination: A bromine atom is selectively introduced at the C5 position. This is a key step, as the C3 position is often more reactive.[4]

  • Metal-Halogen Exchange and Formylation: The C5-bromo group is converted to an organometallic intermediate, which is then reacted with a formylating agent.

  • Acetal Formation: The resulting 5-formyl group is protected as its dimethyl acetal.

  • N-Deprotection: The protecting group on the pyrrole nitrogen is removed to yield the final product.

G cluster_0 Phase 1: Core Functionalization cluster_1 Phase 2: Acetal Installation cluster_2 Phase 3: Final Deprotection A 7-Azaindole B 1. N-H Protection (e.g., TBSCl, Imidazole) A->B C N-Protected 7-Azaindole B->C D 2. C5-Bromination (e.g., NBS, DMF) C->D E 5-Bromo-N-Protected 7-Azaindole D->E F 3. Metal-Halogen Exchange (e.g., n-BuLi, -78°C) E->F G 5-Lithio-N-Protected 7-Azaindole F->G H 4. Formylation (e.g., DMF, -78°C to RT) G->H I 5-Formyl-N-Protected 7-Azaindole H->I J 5. Acetal Formation (e.g., MeOH, H⁺ cat.) I->J K 5-Dimethoxymethyl-N-Protected 7-Azaindole J->K L 6. N-Deprotection (e.g., TBAF for TBS) K->L M Final Product: 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine L->M

Caption: Recommended workflow for the synthesis of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Question 1: I'm getting a low yield during the C5-bromination step, and TLC/LC-MS analysis shows multiple products. What's going wrong?

Answer: This is a classic regioselectivity problem. The pyrrole ring of 7-azaindole is electron-rich, and the C3 position is kinetically favored for electrophilic substitution. Your observation of multiple products likely indicates competing bromination at C3 and possibly di-bromination.

  • Causality: The C3 proton is the most acidic and the position is highly activated, leading to rapid reaction with electrophiles like N-bromosuccinimide (NBS). Direct bromination at C5 without controlling for C3 reactivity is often low-yielding. A widely used approach to circumvent this involves using the dibromide as an intermediate, where the two bromine atoms at C3 serve as temporary protection.[4]

  • Solutions & Protocol Optimization:

    • Protect the C3 Position: A robust method is to first perform a di-bromination at the C3 position, followed by selective mono-de-bromination. However, a more direct approach is often desired.

    • Optimize Reaction Conditions:

      • Solvent Choice: Using a polar aprotic solvent like N,N-Dimethylformamide (DMF) can favor C5 substitution over solvents like THF or Dichloromethane.

      • Temperature Control: Perform the reaction at a lower temperature (e.g., 0°C to room temperature) to increase selectivity. High temperatures can lead to over-reaction and side products.

      • Brominating Agent: Use NBS, as it is a milder source of electrophilic bromine compared to liquid bromine.

ParameterCondition A (Non-selective)Condition B (Optimized for C5)Expected Outcome
Solvent Dichloromethane (DCM)N,N-Dimethylformamide (DMF)DMF enhances C5 selectivity.
Temperature Reflux0°C to 25°CLower temp reduces side products.
NBS Equiv. >1.1 eq1.05 eqPrevents di-bromination.

Question 2: The metal-halogen exchange with n-BuLi is inefficient, leading to a low yield of the final product. How can I improve this critical step?

Answer: The success of the lithium-halogen exchange is highly dependent on rigorously anhydrous conditions and precise temperature control. The organolithium intermediate is extremely reactive and sensitive to moisture and electrophilic impurities.

  • Causality:

    • Moisture: Traces of water in the solvent or on the glassware will quench the n-BuLi and the desired 5-lithio-7-azaindole intermediate.

    • Temperature: The reaction must be kept at cryogenic temperatures (typically -78°C, a dry ice/acetone bath) to prevent decomposition of the organolithium species and side reactions.

    • Reagent Quality: The n-BuLi solution may have degraded over time. Its concentration should be verified by titration before use.

  • Solutions & Protocol Optimization:

    • Preparation:

      • Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of dry nitrogen or argon.

      • Use anhydrous solvents. It is best to use freshly distilled THF over sodium/benzophenone or purchase high-quality anhydrous solvent packaged under an inert atmosphere.

    • Execution:

      • Maintain a positive pressure of inert gas (N₂ or Ar) throughout the entire process.

      • Cool the solution of your 5-bromo-N-protected-7-azaindole in anhydrous THF to -78°C before the dropwise addition of n-BuLi.

      • After quenching the reaction with DMF, allow the mixture to warm slowly to room temperature. A rapid temperature increase can cause side reactions.

Question 3: During workup of the acetal formation step, I'm losing a significant amount of product, and my NMR spectrum shows a peak for the 5-formyl aldehyde.

Answer: This indicates that the dimethyl acetal is hydrolyzing back to the aldehyde. Acetals are sensitive to aqueous acid, and this lability is the most common cause of yield loss during this stage.

  • Causality: Standard aqueous workups often involve an acidic wash (e.g., with NH₄Cl or dilute HCl) to neutralize the reaction. If the pH becomes too acidic, even transiently, the acetal protecting group will be cleaved.

  • Solutions & Protocol Optimization:

    • Mild Acid Catalyst: For the acetal formation itself, use a catalytic amount of a mild acid like p-toluenesulfonic acid (pTSA) or an acidic resin (e.g., Amberlyst-15) that can be easily filtered off. Avoid strong mineral acids.

    • Anhydrous Conditions: The reaction should be run in anhydrous methanol. The presence of water will shift the equilibrium away from acetal formation. Using trimethyl orthoformate as both a reagent and water scavenger can significantly improve yields.[1]

    • Neutral or Basic Workup:

      • Quench the reaction by adding a mild base, such as triethylamine (TEA) or a saturated solution of sodium bicarbonate (NaHCO₃), before removing the solvent.

      • During extraction, wash the organic layer with saturated NaHCO₃ solution and then brine to ensure all acidic residues are removed. Avoid any acidic wash steps.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable N-H protecting group for this synthesis? A benzenesulfonyl (Bs) group is a reliable choice as it is robust and directs metallation, though deprotection can require harsh conditions.[2] A more modern and easily removable choice is the tert-butyldimethylsilyl (TBS) group.[4] It is stable to the organolithium conditions required for C5-functionalization but can be cleanly removed at the end of the synthesis with a fluoride source like tetra-n-butylammonium fluoride (TBAF).[5]

Q2: How should I monitor the progress of my reactions? Thin-Layer Chromatography (TLC) is indispensable. Use a combination of non-polar and polar solvents (e.g., hexanes/ethyl acetate) as the mobile phase. Stain with potassium permanganate or view under UV light. For critical steps like the metal-halogen exchange, it is often best to quench a small aliquot of the reaction mixture and analyze it by LC-MS to confirm the conversion before proceeding with the entire batch.

Q3: Can the Vilsmeier-Haack reaction be used to directly install the 5-formyl group? Direct Vilsmeier-Haack formylation of 7-azaindole overwhelmingly occurs at the C3 position.[6] Achieving C5-formylation directly is not a practical or high-yielding approach without first blocking the C3 position, making the bromination-lithiation route more reliable for accessing the 5-substituted isomer.

References

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
  • Iaroshenko, V., et al. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
  • ChemicalBook. (n.d.). 5-Bromo-7-azaindole synthesis.
  • Demeunynck, M., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(9), 2137.
  • ResearchGate. (n.d.). The unlikely mechanism of the Vilsmeier-Haak reaction of 7-azaindole.
  • ResearchGate. (n.d.).
  • Ivonin, S. P., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. ChemRxiv.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(6), 993-1000.
  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
  • PubMed Central. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.
  • Google Patents. (n.d.). CN104387384A - Synthetic process of 5-bromo-7-azaindole.
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • BenchChem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Google Patents. (n.d.).
  • Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Chemistry, 2(4), 133-146.
  • Juniper Publishers. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.

Sources

Technical Support Center: Synthesis of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for the synthesis of "5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine".

Welcome to the technical support center for the synthesis of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthetic process. As Senior Application Scientists, we have compiled this information based on established literature and practical laboratory experience.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine, providing potential causes and actionable solutions.

Question 1: I am observing a significant amount of an impurity with a mass corresponding to the starting material, 5-bromo-1H-pyrrolo[2,3-b]pyridine, even after the reaction should be complete. What is happening?

Answer:

This is a common issue and typically points to incomplete conversion of the starting material. Several factors could be at play:

  • Insufficient Reagent Activity: The palladium catalyst or the phosphine ligand may be of poor quality or have degraded. It is crucial to use high-purity reagents and handle them under an inert atmosphere.

  • Improper Reaction Conditions: The reaction temperature may be too low, or the reaction time may be too short. A systematic optimization of these parameters is often necessary.

  • Presence of Inhibitors: Water or oxygen can deactivate the catalyst. Ensure all solvents and reagents are anhydrous and the reaction is performed under a positive pressure of an inert gas like argon or nitrogen.

Troubleshooting Workflow:

G start Incomplete Conversion of Starting Material q1 Check Reagent Quality start->q1 q2 Optimize Reaction Conditions q1->q2 No sol1 Use fresh, high-purity catalyst and ligand. q1->sol1 Yes q3 Ensure Inert Atmosphere q2->q3 No sol2 Systematically vary temperature and time. q2->sol2 Yes q3->start No sol3 Use anhydrous solvents and degas the reaction mixture. q3->sol3 Yes end Successful Conversion sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for incomplete reaction.

Question 2: My final product is contaminated with a significant amount of 5-formyl-1H-pyrrolo[2,3-b]pyridine. How can I prevent this side reaction?

Answer:

The formation of 5-formyl-1H-pyrrolo[2,3-b]pyridine is a result of the hydrolysis of the desired dimethoxymethyl acetal. This is a common side reaction, especially during aqueous workup or purification.

  • Mechanism of Hydrolysis: The acetal is sensitive to acidic conditions. Even slightly acidic water or silica gel can catalyze the hydrolysis to the corresponding aldehyde.

To prevent this:

  • Neutralize the Workup: During the aqueous workup, use a mild base such as a saturated solution of sodium bicarbonate to neutralize any residual acid.

  • pH-Adjusted Purification: When performing column chromatography, it is advisable to use a mobile phase that has been neutralized. For silica gel chromatography, a small amount of a non-polar amine like triethylamine (0.1-1%) can be added to the eluent to prevent on-column hydrolysis.

  • Anhydrous Conditions: Ensure all solvents and equipment used after the reaction are dry to minimize the chance of hydrolysis.

Side Reaction Pathway:

G product 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine side_product 5-Formyl-1H-pyrrolo[2,3-b]pyridine product->side_product H3O+

Caption: Hydrolysis of the acetal to the aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine?

A1: A common and effective method is the palladium-catalyzed cross-coupling reaction between 5-bromo-1H-pyrrolo[2,3-b]pyridine and trimethoxymethane (or a related acetal precursor). This reaction typically employs a palladium catalyst, such as Pd(OAc)2 or Pd2(dba)3, and a phosphine ligand, like Xantphos or P(t-Bu)3.

Reaction Scheme:

G reagents 5-bromo-1H-pyrrolo[2,3-b]pyridine + HC(OMe)3 catalyst Pd catalyst, Ligand, Base product 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine catalyst->product

Technical Support Center: Optimizing the Deprotection of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the deprotection of 5-dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile 7-azaindole intermediate. The successful deprotection to reveal the critical 5-carbaldehyde functionality is a pivotal step in the synthesis of numerous biologically active molecules. However, the unique electronic nature of the pyrrolo[2,3-b]pyridine scaffold can present challenges. This document provides in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to help you navigate these challenges and optimize your reaction outcomes.

Introduction to the Chemistry

The deprotection of a dimethyl acetal to an aldehyde is fundamentally an acid-catalyzed hydrolysis.[1] The reaction proceeds via protonation of one of the methoxy groups, followed by the elimination of methanol to form an oxocarbenium ion. Subsequent attack by water and loss of a proton yields the desired aldehyde. While seemingly straightforward, the presence of the 7-azaindole nucleus introduces specific considerations. The pyridine nitrogen can be protonated in acidic media, which can influence the overall electron density and stability of the ring system, potentially leading to side reactions or incomplete conversion.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the deprotection of 5-dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine.

Question 1: My deprotection with standard aqueous HCl is giving a low yield and a complex mixture of byproducts. What is happening and what should I try instead?

Answer:

This is a very common issue. Strong mineral acids like hydrochloric acid (HCl) can lead to several complications with the 7-azaindole core. The pyridine nitrogen (N7) can be readily protonated, which may lead to undesired side reactions or changes in the substrate's solubility and reactivity. Furthermore, strongly acidic conditions can sometimes promote side reactions on the electron-rich pyrrole ring.

Troubleshooting Workflow:

start Low yield/byproducts with HCl option1 Switch to Milder Brønsted Acids start->option1 option2 Employ Lewis Acid Catalysis start->option2 option3 Use Neutral Deprotection Conditions start->option3 sub_option1a Formic Acid option1->sub_option1a sub_option1b Acetic Acid option1->sub_option1b sub_option2a Erbium Triflate (Er(OTf)3) option2->sub_option2a sub_option2b Indium Triflate (In(OTf)3) option2->sub_option2b sub_option3a Iodine in Acetone option3->sub_option3a

Caption: Troubleshooting options for problematic deprotections.

Recommended Alternatives:

  • Milder Brønsted Acids: Organic acids like formic acid or acetic acid are excellent alternatives. They are sufficiently acidic to catalyze the hydrolysis of the acetal but are less likely to cause degradation of the sensitive 7-azaindole core.

  • Lewis Acid Catalysis: Lewis acids offer a milder approach to acetal cleavage.[1] Reagents like erbium(III) triflate (Er(OTf)₃) or indium(III) triflate (In(OTf)₃) are known to be very gentle catalysts for this transformation, often proceeding at room temperature in wet nitromethane.[1]

  • Neutral Conditions: For substrates that are particularly acid-sensitive, a neutral deprotection method is ideal. A highly effective method involves using a catalytic amount of molecular iodine in acetone.[3] This reaction proceeds via a substrate exchange mechanism rather than hydrolysis and is compatible with a wide range of sensitive functional groups.[3]

Question 2: The deprotection reaction is very slow and stalls, leaving a significant amount of starting material even after extended reaction times. How can I drive the reaction to completion?

Answer:

A sluggish reaction is often due to either insufficient catalysis or reaction equilibrium. Acetal hydrolysis is a reversible process, and the presence of the methanol byproduct can slow down the forward reaction.

Key Parameters to Optimize:

ParameterRationaleRecommended Adjustments
Water Content Water is a key nucleophile in the hydrolytic mechanism. Inadequate water will result in a slow or incomplete reaction.For reactions in organic solvents (e.g., THF, Dioxane), ensure the use of a co-solvent of water (e.g., THF/H₂O 4:1). Using a large excess of aqueous acid (e.g., 2M HCl) can also drive the equilibrium forward.
Temperature Increasing the temperature provides the necessary activation energy for the reaction to proceed faster.If the reaction is slow at room temperature, gentle heating to 40-60 °C can significantly improve the rate. Always monitor for potential byproduct formation at higher temperatures via TLC or LC-MS.
Acid Catalyst Concentration Insufficient acid will lead to a slow rate of protonation of the acetal, the first step in the mechanism.For Brønsted acid catalysis, you can incrementally increase the concentration or the number of equivalents. For Lewis acids, ensure the catalyst is active and consider a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%).
Solvent The choice of solvent can influence the solubility of the substrate and the reaction rate.Protic solvents like methanol or ethanol can participate in transacetalization and may not be ideal unless a large excess of water is present. Aprotic solvents like THF, dioxane, or acetonitrile with a controlled amount of water are generally preferred.
Question 3: After aqueous workup and extraction, I am having difficulty isolating a pure product. What are some common purification challenges and how can I address them?

Answer:

The product, 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, can sometimes be challenging to purify due to its polarity and potential for self-condensation or decomposition on silica gel.

Purification Strategy:

start Crude Product Mixture step1 Aqueous Workup: Neutralize with NaHCO3/Na2CO3 start->step1 step2 Extraction with EtOAc or DCM step1->step2 step3 Dry over Na2SO4/MgSO4 step2->step3 step4 Concentrate in vacuo step3->step4 step5 Purification step4->step5 option1 Flash Chromatography (Neutralized Silica) step5->option1 option2 Crystallization step5->option2

Caption: General purification workflow for the product aldehyde.

  • Careful Workup: After the reaction is complete, it is crucial to quench any remaining acid. A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the aqueous layer is neutral or slightly basic is recommended.

  • Chromatography Considerations:

    • Neutralized Silica: Standard silica gel can be slightly acidic, which may cause streaking or decomposition of the aldehyde product. Consider pre-treating your silica gel by slurrying it in the eluent system containing a small amount of a neutral-to-basic modifier like triethylamine (~0.5-1%).

    • Solvent System: A gradient elution starting with a less polar system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective.

  • Crystallization: If the crude product is a solid, recrystallization can be an excellent method for purification. Experiment with different solvent systems such as ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water.

Detailed Experimental Protocols

These are starting-point protocols that should be optimized for your specific substrate and scale. Always monitor reaction progress by TLC or LC-MS.

Protocol 1: Mild Deprotection with Formic Acid
  • Dissolve 5-dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (4:1 v/v).

  • Add formic acid (2.0-5.0 eq) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress. If the reaction is slow, gently heat to 40-50 °C.

  • Upon completion, carefully add a saturated aqueous solution of NaHCO₃ to neutralize the formic acid.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Neutral Deprotection with Iodine in Acetone

This protocol is particularly useful if your molecule contains other acid-sensitive functional groups.[3]

  • Dissolve 5-dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetone.

  • Add a catalytic amount of molecular iodine (I₂) (0.1-0.2 eq).

  • Stir the reaction at room temperature. The reaction is often complete within 1-2 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine color.

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product as needed.

Mechanistic Insight: Acid-Catalyzed Acetal Hydrolysis

Understanding the mechanism is key to troubleshooting. The reaction proceeds in several equilibrium steps.

Acetal Acetal ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H+ ProtonatedAcetal->Acetal - H+ Oxocarbenium Oxocarbenium Ion ProtonatedAcetal->Oxocarbenium - CH3OH Oxocarbenium->ProtonatedAcetal + CH3OH Hemiacetal Hemiacetal Oxocarbenium->Hemiacetal + H2O Hemiacetal->Oxocarbenium - H2O ProtonatedAldehyde Protonated Aldehyde Hemiacetal->ProtonatedAldehyde + H+ ProtonatedAldehyde->Hemiacetal - H+ Aldehyde Aldehyde ProtonatedAldehyde->Aldehyde - H+ Aldehyde->ProtonatedAldehyde + H+

Caption: Mechanism of acid-catalyzed acetal deprotection.

By understanding these steps, one can rationalize how adjusting parameters like acid concentration and water content can influence the reaction outcome. For example, a large excess of water will push the equilibrium from the oxocarbenium ion to the hemiacetal and ultimately to the final aldehyde product.

References

  • Gueritte, F., Fahy, J., & Duflos, A. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 475-496.
  • Farmer, S. (2019). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by deprotection or hydrolysis. [Link]

  • Negrerie, M., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 97(6), 2047-2094.
  • Patrick, S. L., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 6(9), 2465-2479.
  • Organic Chemistry Portal. Dimethyl Acetals. [Link]

  • Google Patents. (2012).
  • Gonzalez, C. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Rostock, Univ., Diss.. [Link]

  • Oku, A., Kinugasa, M., & Kamigohri, T. (1995). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. Chemistry Letters, 24(1), 1-2.
  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Sun, J., et al. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry, 69(25), 8932-8934.
  • Reddit. (2023). Deprotection of acetal - Stupidly easy ? or complicated story ? r/chemistry. [Link]

  • Pouliot, M., et al. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Chemical Science, 6(11), 6193-6199.
  • Morofuji, T., et al. (2021). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry, 23(1), 435-442.

Sources

Technical Support Center: Deprotection of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine. This resource provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the deprotection of this key intermediate to its corresponding aldehyde, 5-formyl-1H-pyrrolo[2,3-b]pyridine. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to ensure your experiments are both successful and efficient.

Introduction to the Challenge

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. The 5-formyl derivative is a critical building block for the synthesis of a wide array of bioactive molecules. The dimethoxymethyl group serves as a stable and reliable protecting group for the aldehyde functionality. However, the deprotection step, while conceptually straightforward, can be fraught with challenges such as incomplete conversion, low yields, and the formation of unwanted side products. This guide is designed to help you navigate these potential pitfalls.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the deprotection of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine?

A1: The deprotection of the dimethoxy acetal to the aldehyde is a classic example of an acid-catalyzed hydrolysis. The reaction proceeds in a stepwise manner:

  • Protonation: One of the methoxy groups is protonated by an acid catalyst, converting it into a good leaving group (methanol).

  • Loss of Methanol: The protonated methoxy group departs, forming a resonance-stabilized oxocarbenium ion.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation: A proton is lost from the newly added water molecule to form a hemiacetal intermediate.

  • Repeat: The second methoxy group is then protonated and eliminated as methanol, with subsequent attack by the hydroxyl of the hemiacetal to form the final aldehyde product after deprotonation.

This entire process is reversible, and the presence of excess water is crucial to drive the equilibrium towards the aldehyde product.[1]

Q2: Why is careful selection of the acid catalyst important for this specific substrate?

A2: The 7-azaindole ring system has two nitrogen atoms with different properties: the pyrrole nitrogen (N1) and the pyridine nitrogen (N7). The pyridine nitrogen is basic and can be protonated under acidic conditions. While this is necessary to catalyze the deprotection, excessively strong acidic conditions or prolonged reaction times can lead to side reactions, such as dimerization or degradation of the electron-rich pyrrole ring.[2][3] Therefore, a balance must be struck to achieve efficient deprotection without compromising the integrity of the core structure.

Q3: Can I use Lewis acids for this deprotection?

A3: Yes, Lewis acids can also be employed for acetal deprotection. Reagents like trimethylsilyl iodide (TMSI) or boron trifluoride etherate (BF₃·OEt₂) can be effective. However, these reagents are often more sensitive to moisture and may require strictly anhydrous conditions for optimal performance. The choice between a Brønsted acid and a Lewis acid will depend on the other functional groups present in your molecule and your experimental setup.

Troubleshooting Guide

Problem 1: Incomplete Deprotection or Sluggish Reaction

You observe a significant amount of starting material remaining even after an extended reaction time.

Potential Causes & Solutions:

  • Insufficient Acid Catalyst: The concentration of the acid catalyst may be too low to effectively protonate the acetal.

    • Actionable Advice: Gradually increase the concentration of the acid. For example, if you are using 1M HCl, you could try 2M or 3M HCl. Monitor the reaction closely by TLC or LC-MS to avoid potential degradation.

  • Insufficient Water: As the reaction is a hydrolysis, a lack of water will hinder the forward reaction.

    • Actionable Advice: Ensure that your solvent system contains an adequate amount of water. If you are using a co-solvent like THF or acetone, consider increasing the proportion of water. For example, a THF:water ratio of 1:1 or even 1:2 can be beneficial.

  • Low Reaction Temperature: The activation energy for the hydrolysis may not be overcome at room temperature.

    • Actionable Advice: Gently heat the reaction mixture. A temperature of 40-60 °C is a good starting point. Be cautious with higher temperatures as they can promote side reactions.

Optimized Protocol (Starting Point):

ParameterRecommended ConditionNotes
Solvent THF/Water (1:1 v/v)A homogeneous solution is ideal.
Acid 2M Aqueous HClAdd dropwise at 0 °C.
Temperature Room Temperature to 50 °CStart at RT and gently heat if needed.
Monitoring TLC (e.g., 1:1 Hexanes:EtOAc) or LC-MSCheck every 30-60 minutes.
Problem 2: Low Yield of the Desired Aldehyde

The reaction proceeds to completion, but the isolated yield of 5-formyl-1H-pyrrolo[2,3-b]pyridine is low.

Potential Causes & Solutions:

  • Product Degradation: The 7-azaindole ring can be sensitive to strong acids, leading to decomposition of the desired aldehyde product.

    • Actionable Advice: Use a milder acid, such as acetic acid or formic acid. Alternatively, consider using a solid-supported acid catalyst (e.g., Amberlyst® 15) which can be easily filtered off, minimizing exposure of the product to acidic conditions during workup.

  • Side Reactions (Dimerization): Under acidic conditions, 7-azaindole derivatives can undergo dimerization.[2][4] This is particularly relevant if the reaction is heated for an extended period.

    • Actionable Advice: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Minimize the reaction time by closely monitoring its progress. Once the reaction is complete, neutralize the acid immediately during the workup.

  • Workup Issues: The aldehyde product may be somewhat water-soluble, leading to losses during aqueous extraction.

    • Actionable Advice: Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane, and perform multiple extractions.

Workflow for Minimizing Yield Loss:

Caption: Troubleshooting workflow for low product yield.

Problem 3: Formation of an Unknown Impurity

An unexpected spot appears on the TLC plate, or an unknown peak is observed in the LC-MS.

Potential Causes & Solutions:

  • N-Acetylation (if using Acetic Acid): If acetic acid is used as the catalyst and the reaction is heated, there is a possibility of N-acetylation of the pyrrole nitrogen.

    • Actionable Advice: If N-acetylation is suspected, use a different acid catalyst like dilute HCl or formic acid.

  • Reaction with Solvent: If using acetone as a co-solvent, there is a small possibility of an aldol-type reaction with the newly formed aldehyde, especially if basic conditions are inadvertently introduced during workup.

    • Actionable Advice: Use an aprotic solvent that is less likely to participate in side reactions, such as THF or dioxane.

Experimental Protocol for Deprotection:

Materials:

  • 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine

  • Tetrahydrofuran (THF)

  • 2M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a 1:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2M HCl (2.0-3.0 eq) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently warm the mixture to 40-50 °C.

  • Once the reaction is complete, cool the mixture back to room temperature.

  • Carefully neutralize the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 5-formyl-1H-pyrrolo[2,3-b]pyridine.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Deprotection Mechanism Diagram:

G Acetal 5-Dimethoxymethyl- 1H-pyrrolo[2,3-b]pyridine Protonated_Acetal Protonated Acetal Acetal->Protonated_Acetal + H+ Oxocarbenium Oxocarbenium Ion + CH3OH Protonated_Acetal->Oxocarbenium - CH3OH Hemiacetal Hemiacetal Oxocarbenium->Hemiacetal + H2O, - H+ Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H+ Aldehyde 5-Formyl-1H-pyrrolo[2,3-b]pyridine + CH3OH Protonated_Hemiacetal->Aldehyde - H+

Caption: Acid-catalyzed hydrolysis of the dimethoxy acetal.

References

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. Available at: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]

  • The concerted mechanism of photo-induced biprotonic transfer in 7-azaindole dimers: A model for the secondary evolution of the classic C 2h dimer and comparison of four mechanisms. PNAS. Available at: [Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. National Institutes of Health. Available at: [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • The Azaindole Framework in the Design of Kinase Inhibitors. National Institutes of Health. Available at: [Link]

  • Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. ResearchGate. Available at: [Link]

  • 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Royal Society of Chemistry. Available at: [Link]

  • CN109081840B - Preparation method of 5-bromo-7-azaindole. Google Patents.
  • 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. Available at: [Link]

  • Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Semantic Scholar. Available at: [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. Available at: [Link]

  • Reply to Catalán: Double-proton-transfer dynamics of photo-excited 7-azaindole dimers. PNAS. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Royal Society of Chemistry. Available at: [Link]

  • 2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine. National Institutes of Health. Available at: [Link]

  • Acetals as protecting groups and thioacetals. Khan Academy. Available at: [Link]

Sources

Technical Support Center: Regioselectivity in Reactions of 1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of regioselectivity in the reactions of 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important heterocyclic scaffold. Here, we address common experimental challenges in a direct question-and-answer format, providing not only solutions but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What makes the regioselectivity of 1H-pyrrolo[2,3-b]pyridine derivatives challenging?

A1: The 1H-pyrrolo[2,3-b]pyridine core possesses a unique electronic landscape that gives rise to regioselectivity challenges. It is a fused bicyclic system containing an electron-rich pyrrole ring and an electron-deficient pyridine ring.[1] This electronic dichotomy means that different positions on the ring system are susceptible to different types of reactions. The pyrrole nitrogen (N1) and the pyridine nitrogen (N7) are both potential sites for alkylation and other reactions, while the carbon atoms of both rings exhibit varying degrees of reactivity towards electrophilic and nucleophilic attack. The interplay of these factors often leads to mixtures of products, making selective functionalization a significant synthetic hurdle.

Q2: What are the most common sites of reactivity on the 1H-pyrrolo[2,3-b]pyridine core?

A2: The reactivity of the 1H-pyrrolo[2,3-b]pyridine core can be broadly categorized as follows:

  • Electrophilic Substitution: The C3 position of the pyrrole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[2] Reactions like halogenation, nitration, and Friedel-Crafts acylation predominantly occur at this position.

  • N-Alkylation/N-Arylation: Both the pyrrole nitrogen (N1) and the pyridine nitrogen (N7) can be alkylated or arylated. The regioselectivity of these reactions is highly dependent on the reaction conditions.

  • Metalation: In the absence of directing groups, lithiation tends to occur at the C2 position. However, with the use of appropriate directing groups, metalation can be guided to other positions, such as C4, C5, and C6.

  • Nucleophilic Substitution: The pyridine ring is generally more susceptible to nucleophilic attack than the pyrrole ring, especially when activated by an N-oxide or a suitable leaving group.

Caption: Key reactive sites on the 1H-pyrrolo[2,3-b]pyridine scaffold.

Troubleshooting Guide

Issue 1: My N-alkylation reaction is giving a mixture of N1 and N7 isomers. How can I selectively obtain the desired product?

This is a very common issue. The ratio of N1 to N7 alkylation is influenced by several factors, including the nature of the base, the solvent, the electrophile, and the presence of substituents on the 7-azaindole ring.

Causality:

  • Hard and Soft Acids and Bases (HSAB) Theory: The N1 anion is considered "softer" due to delocalization over the pyrrole ring, while the N7 lone pair is on a more electronegative sp2 hybridized nitrogen, making it "harder". Hard electrophiles tend to react at N7, while softer electrophiles favor N1.

  • Steric Hindrance: The N7 position is generally more sterically hindered than the N1 position. Bulky electrophiles will preferentially react at N1.

  • Counterion Effect: The nature of the cation from the base can influence the site of alkylation. For example, sodium ions might coordinate with the N7 lone pair, directing alkylation to N1.

Troubleshooting Steps & Protocols:

To Favor N1-Alkylation:

  • Strategy: Use a strong, non-coordinating base in a polar aprotic solvent. This generates the N1-anion, which is a soft nucleophile.

  • Protocol:

    • Dissolve the 1H-pyrrolo[2,3-b]pyridine derivative in anhydrous DMF or THF.

    • Cool the solution to 0 °C.

    • Add sodium hydride (NaH, 1.1 eq.) portion-wise and stir for 30 minutes at 0 °C.

    • Add the alkylating agent (e.g., alkyl halide) and allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with water and extract with an organic solvent.

To Favor N7-Alkylation:

  • Strategy: Use a weaker base or conditions that favor reaction with the neutral 7-azaindole. Phase-transfer catalysis can also be effective.

  • Protocol (Phase-Transfer Catalysis):

    • Dissolve the 1H-pyrrolo[2,3-b]pyridine derivative in a two-phase system (e.g., dichloromethane and 50% aqueous NaOH).

    • Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.).

    • Add the alkylating agent and stir vigorously at room temperature until completion.

    • Separate the organic layer, wash with water, dry, and concentrate.

ConditionFavored IsomerRationale
Base
NaH, KHMDS in DMF/THFN1Strong base generates the softer N1-anion.
K₂CO₃, Cs₂CO₃ in MeCNN7Milder conditions, reaction may proceed on the neutral molecule.
Solvent
Polar aprotic (DMF, THF)N1Stabilizes the N1-anion.
Less polar (DCM, Toluene)N7Less stabilization of the anion, reaction with the neutral form is more likely.
Electrophile
Soft (e.g., allyl bromide)N1HSAB principle.
Hard (e.g., methyl sulfate)N7HSAB principle.
Issue 2: My electrophilic substitution is not selective for the C3 position. What can I do?

While C3 is the most common site for electrophilic substitution, other positions can react under certain conditions, especially if the C3 position is blocked or if the reaction is highly forcing.

Causality:

  • Steric Hindrance: A bulky substituent at the C2 or N1 position can hinder attack at C3, potentially leading to substitution at other positions like C4 or C6.

  • Reaction Conditions: Harsh conditions (high temperature, strong Lewis acids) can overcome the inherent selectivity and lead to a mixture of products.

  • Protecting Groups: The choice of N1-protecting group can influence the electronic distribution in the ring system and thus the site of electrophilic attack.

Troubleshooting Steps & Protocols:

To Enhance C3 Selectivity:

  • Strategy: Use milder reaction conditions and a suitable N1-protecting group that directs to the C3 position.

  • Protocol (for Bromination):

    • Protect the N1 position of the 1H-pyrrolo[2,3-b]pyridine with a suitable protecting group (e.g., tosyl, SEM).

    • Dissolve the N1-protected derivative in a suitable solvent like dichloromethane or chloroform.

    • Cool the solution to 0 °C.

    • Add N-bromosuccinimide (NBS, 1.05 eq.) portion-wise and stir at 0 °C to room temperature.

    • Monitor the reaction by TLC. Upon completion, wash with aqueous sodium thiosulfate and brine, then dry and concentrate.

Controlling Halogenation at Other Positions:

  • Strategy: Utilize a directing group strategy. For instance, an N-oxide can direct halogenation to the C6 position.

  • Protocol (for C6-Chlorination via N-oxide):

    • Oxidize the 1H-pyrrolo[2,3-b]pyridine derivative to the corresponding N7-oxide using an oxidant like m-CPBA.

    • Treat the N-oxide with a chlorinating agent such as POCl₃ or SOCl₂ to achieve chlorination at the C6 position.[3]

Electrophilic_Substitution_Workflow cluster_0 Strategies for Regiocontrolled Electrophilic Substitution Start 1H-pyrrolo[2,3-b]pyridine Protect_N1 N1-Protection (e.g., SEM-Cl, TsCl) Start->Protect_N1 For C3 selectivity N_Oxidation N7-Oxidation (e.g., m-CPBA) Start->N_Oxidation For C6 selectivity C3_Halogenation C3-Halogenation (e.g., NBS, NCS) Protect_N1->C3_Halogenation Product_C3 C3-Halogenated Product C3_Halogenation->Product_C3 C6_Halogenation C6-Halogenation (e.g., POCl₃) N_Oxidation->C6_Halogenation Product_C6 C6-Halogenated Product C6_Halogenation->Product_C6

Caption: Workflow for regioselective halogenation of 1H-pyrrolo[2,3-b]pyridine.

Issue 3: I am struggling with the regioselective metalation of the pyridine ring. How can I achieve this?

Direct metalation of the pyridine ring of 1H-pyrrolo[2,3-b]pyridine is challenging due to the acidity of the N-H and C2-H protons. However, with the right strategy, you can achieve selective functionalization.

Causality:

  • Acidity of Protons: The N1-H is the most acidic proton, followed by the C2-H. Without an N1-protecting group, metalating agents will simply deprotonate the nitrogen.

  • Directing Groups: To overcome the inherent reactivity, a directing metalation group (DMG) is often necessary to guide the metalating agent to a specific position on the pyridine ring (C4, C5, or C6).

Troubleshooting Steps & Protocols:

Strategy: Directed Metalation Group (DMG) Approach

  • For C6-Functionalization: A carbamoyl group at N7 can direct metalation to the C6 position.[1]

    • Protocol:

      • Protect the N1 position with a suitable group (e.g., SEM).

      • Introduce a carbamoyl group (e.g., -CON(iPr)₂) at the N7 position.

      • Treat the N7-carbamoyl derivative with a strong base like s-BuLi in the presence of a ligand like TMEDA at low temperature (-78 °C).

      • Quench the resulting anion with your desired electrophile.

  • The "Directed Metalation-Group Dance": This advanced technique allows for sequential functionalization. After C6-functionalization, the N7-carbamoyl group can be induced to "dance" to the N1 position, freeing up the N7 position and allowing for a second directed metalation at a different site.[1]

Strategy: Halogen-Metal Exchange

  • If you can selectively introduce a halogen at the desired position on the pyridine ring (e.g., via N-oxide chemistry), a subsequent halogen-metal exchange can provide a route to the desired organometallic intermediate.

    • Protocol:

      • Prepare the C4- or C6-halogenated 1H-pyrrolo[2,3-b]pyridine derivative.

      • Protect the N1-position.

      • Treat the protected, halogenated derivative with n-BuLi or a Grignard reagent at low temperature to perform the halogen-metal exchange.

      • Trap the resulting organometallic species with an electrophile.

PositionStrategyKey Reagents
C2 Direct Lithiation (N1-protected)n-BuLi, s-BuLi
C6 Directed Metalation (N7-DMG)N7-CON(iPr)₂, s-BuLi/TMEDA
C4 Halogen-Metal ExchangeC4-Br/I, n-BuLi

References

  • Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
  • Schirok, H. (2006). A Robust and Flexible Synthesis of 1,3- and 1,3,6-Substituted 7-Azaindoles. The Journal of Organic Chemistry, 71(14), 5538–5545.
  • Dalziel, M. E., Patel, J. J., Kaye, M. K., Cosman, J. L., Kitching, M. O., & Snieckus, V. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance.
  • Herbert, J. M., Maffrand, J. P., Taoubi, K., Defreyn, G., & Delebassee, D. (1993). Synthesis and biological activity of novel non-steroidal anti-inflammatory 7-azaindole derivatives. Journal of Medicinal Chemistry, 36(10), 1387-1393.
  • Snieckus, V. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(23), 7651-7655. [Link]

  • Fisher, B., & Smith, G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 1969, 299-304.
  • Kharb, R., Sharma, P. C., & Yar, M. S. (2011). Pharmacological significance of triazole scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(1), 1-21.
  • Malykhin, R. S., & Sukhorukov, A. Y. (2018). Nucleophilic chlorination of 1H-pyrrolo[2,3-b]pyridine-N-oxides with MsCl/DMF. ResearchGate. [Link]

Sources

Overcoming low reactivity of "1H-pyrrolo[2,3-b]pyridine" intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1H-Pyrrolo[2,3-b]pyridine Chemistry

Welcome to the technical support center for synthetic methodologies involving 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the unique reactivity of this important heterocyclic scaffold. Here, we address common problems in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Section 1: Foundational Principles of 7-Azaindole Reactivity

Before troubleshooting, it is crucial to understand the electronic nature of the 7-azaindole core. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a molecule with distinct and often competing reactive sites.

  • The Pyrrole Moiety (N1, C2, C3): This part of the molecule is electron-rich and susceptible to electrophilic attack, with the C3 position being the most nucleophilic due to resonance stabilization.[1][2][3] The N1-H proton is weakly acidic and can be deprotonated with a strong base, but it also readily engages in hydrogen bonding.[4]

  • The Pyridine Moiety (N7, C4, C5, C6): The pyridine nitrogen (N7) is a Lewis basic site. This inherent basicity is the root of many challenges in metal-catalyzed reactions, as N7 can coordinate to and deactivate the metal center.[5] The pyridine ring itself is generally resistant to electrophilic substitution unless activated.

This dichotomy governs the molecule's behavior and is the key to overcoming its perceived "low reactivity."

Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

FAQ 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is failing or giving low yields. What is the primary cause and how can I fix it?

Answer: This is the most common issue reported by researchers. The primary culprit is the deactivation of the palladium catalyst by the pyridine nitrogen (N7). Additionally, the acidic N1-H proton can interfere with the reaction, especially in aminations.

Causality: The lone pair on the N7 atom readily coordinates to the electron-deficient palladium center (e.g., Pd(0) or Pd(II)), forming a stable, off-cycle complex that is catalytically inactive or dead. In reactions requiring a base, the N1-H can be deprotonated, which can complicate the reaction medium or, in some cases, participate in side reactions.[6]

Troubleshooting Workflow: Cross-Coupling Reactions

G start_node Low Yield in Cross-Coupling? q1 Is the Pyrrole N1-H Protected? start_node->q1 decision_node decision_node action_node action_node success_node Improved Yield a1_no Protect N1-H (e.g., SEM, Boc, TIPS) q1->a1_no No q2 Review Ligand & Catalyst q1->q2 Yes a1_no->q2 a2 Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) & Modern Pre-catalysts q2->a2 q3 Optimize Base & Solvent a2->q3 a3 Screen Bases (K3PO4, Cs2CO3) & Aprotic Solvents (Dioxane, Toluene) q3->a3 end_node Reaction Optimized a3->end_node

Caption: Troubleshooting workflow for cross-coupling reactions.

Solutions & Protocols:

  • Mandatory N1-H Protection: Masking the pyrrole nitrogen is essential for consistent results, particularly in Buchwald-Hartwig aminations.[6] The Trimethylsilylethoxymethyl (SEM) group is highly effective as it is robust and can be removed under specific conditions that often do not affect other functional groups.

    Protocol: SEM Protection of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

    • Suspend 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous THF (0.2 M).

    • Cool the suspension to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 10 minutes.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

    • Cool the reaction back to 0 °C and add SEM-Cl (1.2 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor by TLC/LC-MS for completion.

    • Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography (Hexanes/EtOAc gradient) to yield the N1-SEM protected product.

  • Strategic Ligand and Catalyst Selection: To overcome N7-coordination, use palladium catalysts paired with bulky, electron-rich phosphine ligands. These ligands accelerate the rate of oxidative addition and reductive elimination, making these steps faster than the rate of catalyst deactivation.

    Catalyst/Ligand SystemTarget ReactionKey AdvantagesReference
    Pd₂(dba)₃ / SPhos Suzuki-MiyauraExcellent for C3 and C6 arylations; high yields.[7]
    Pd(PPh₃)₄ Suzuki-Miyaura"Classic" catalyst, effective for some substrates but can be sluggish.[5][6]
    Pd(OAc)₂ / RuPhos Buchwald-HartwigHighly effective for aminations, even with challenging secondary amines.[6]
    XPhos Pd G2/G3 Suzuki/BuchwaldModern pre-catalysts, air-stable, highly active at low loadings.[6]
  • Optimize Base and Solvent: The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are standard.[6][7] For Buchwald-Hartwig aminations, stronger bases like LiHMDS or NaOtBu are often required. Aprotic solvents like 1,4-dioxane, toluene, or DMF are generally preferred.

FAQ 2: I am attempting an electrophilic substitution (e.g., bromination, nitration) but get a mixture of products or decomposition. How can I achieve better regioselectivity?

Answer: The high electron density of the pyrrole ring makes it very reactive towards electrophiles, but this can also lead to over-reaction or reaction at unintended sites if not properly controlled. The C3 position is the kinetically favored site for electrophilic attack.[1]

Causality: The intermediate cation (Wheland intermediate) formed by attack at C3 is better stabilized by resonance involving the pyrrole nitrogen than the intermediate formed by attack at C2.[2][3] However, strong electrophilic reagents or harsh acidic conditions can lead to polymerization, decomposition, or substitution on the less-activated pyridine ring.

Mechanism: Regioselectivity of Electrophilic Attack

Note: The DOT script above is a template. Actual chemical structure images would need to be generated and hosted to be displayed. Caption: Electrophilic attack at C3 is favored due to greater resonance stabilization of the intermediate carbocation.

Solutions & Protocols:

  • Use Mild Reagents: Avoid using harsh reagents like neat Br₂ or concentrated HNO₃/H₂SO₄. Milder, more controllable sources of electrophiles are highly recommended.

    ReactionStandard ReagentRecommended Mild ReagentSolventTemperature
    Bromination Br₂N-Bromosuccinimide (NBS)DMF, CH₂Cl₂0 °C to RT
    Iodination I₂N-Iodosuccinimide (NIS)DMF, CH₃CN0 °C to RT
    Nitration HNO₃/H₂SO₄Acetyl nitrate (AcONO₂)Ac₂O< 0 °C
  • Control Reaction Conditions: Perform reactions at low temperatures (e.g., starting at 0 °C or -78 °C) and add the electrophile slowly to a solution of the 7-azaindole substrate to prevent di-substitution and decomposition.

  • Directed ortho-Metalation (DoM): For substitution at positions other than C3 (e.g., C2 or C4), a DoM strategy is often more effective. This involves protecting the N1 position with a directing group (e.g., TIPS), followed by deprotonation with a strong base (like LDA or n-BuLi) and trapping the resulting anion with an electrophile.[5]

Section 3: Key Experimental Protocols

Protocol: Suzuki-Miyaura Coupling of 2-Iodo-4-chloro-1-SEM-pyrrolo[2,3-b]pyridine

This protocol is adapted from a successful synthesis of a 2-aryl-7-azaindole derivative and demonstrates the key principles discussed.[6]

Reagents & Conditions:

  • Substrate: 4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (0.05 equiv) or Pd₂(dba)₃ (0.03 equiv) with a suitable ligand.

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v), degassed

  • Temperature: 80-100 °C

  • Time: 1-9 hours

Procedure:

  • To a reaction vessel, add the 7-azaindole substrate, arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe, followed by the palladium catalyst.

  • Heat the reaction mixture to the target temperature (e.g., 80 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-aryl derivative.

References

  • Dahl, G., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5199. [Link]

  • Boruah, A., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4). [Link]

  • Rickard, C., et al. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 25(11), 2643. [Link]

  • Herbert, R., & Tustin, G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic. [Link]

  • Chattopadhyay, S., et al. (2000). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Accounts of Chemical Research, 33(5), 323-330. [Link]

  • Sharma, N., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. [Link]

  • Guchhait, G., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8689-8702. [Link]

  • LibreTexts. (2021). Heterocyclic Amines. Chemistry LibreTexts. [Link]

  • Pearson Education. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readily... Study Prep in Pearson+. [Link]

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Technical Support Center: 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine. The following guidance is based on the chemical properties of its core structures: the 7-azaindole (pyrrolo[2,3-b]pyridine) ring and the dimethoxymethyl (acetal) functional group, supplemented with general principles for handling heterocyclic and potentially air-sensitive compounds. It is imperative that users conduct a thorough risk assessment before handling this compound and consult with a qualified chemist and safety professional.

Introduction

5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine is a specialized organic compound with potential applications in medicinal chemistry and drug development, likely as a synthetic intermediate. Its unique structure, combining the biologically relevant 7-azaindole scaffold with a protected aldehyde functionality (the dimethoxymethyl acetal), presents specific challenges and considerations for its storage and handling. This guide provides in-depth technical support to ensure the integrity of the compound and the safety of laboratory personnel during its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine?

A1: The two main points of reactivity on this molecule are the dimethoxymethyl (acetal) group and the 7-azaindole (pyrrolo[2,3-b]pyridine) core.

  • Acetal Hydrolysis: The dimethoxymethyl group is an acetal, which is highly susceptible to hydrolysis under acidic conditions, yielding the corresponding aldehyde and methanol.[1][2][3] Even trace amounts of acid in the presence of water can initiate this degradation.

  • Pyrrolo[2,3-b]pyridine Core Reactivity: The pyrrole ring of the 7-azaindole core is electron-rich and can be prone to oxidation, especially with prolonged exposure to air.[4] Additionally, the entire heterocyclic system may be sensitive to strong oxidizing agents and strong acids.

Q2: How should I properly store solid 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine?

A2: Proper storage is critical to maintain the compound's purity and prevent degradation. The following conditions are recommended:

ParameterRecommendationRationale
Temperature Store at 2-8°C.Cool temperatures slow down potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[4][5]To prevent oxidation of the electron-rich pyrrole ring.
Light Protect from light by using an amber vial.[4]Many heterocyclic compounds can be light-sensitive, leading to photodegradation.[4]
Container Use a tightly sealed, dry glass vial.To prevent moisture ingress which can lead to hydrolysis of the acetal group.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Given the lack of specific toxicity data, caution is advised. Always handle this compound in a well-ventilated fume hood. The recommended PPE includes:

  • Standard laboratory coat

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses with side shields or chemical splash goggles

Q4: In which solvents is 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine expected to be stable for preparing stock solutions?

A4: For short-term experimental use, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Dichloromethane (DCM) are suitable. For long-term storage of stock solutions, anhydrous DMSO or DMF are generally preferred. It is crucial to use high-purity, anhydrous solvents to prevent acetal hydrolysis.

Troubleshooting Guide

Issue 1: Unexpected Aldehyde Formation Detected by NMR or LC-MS

Symptom: You observe a new peak in your analytical data corresponding to the aldehyde derivative of your starting material.

Cause: This is a classic sign of acetal hydrolysis.

Troubleshooting Workflow:

A Unexpected Aldehyde Detected B Review Experimental Conditions A->B C Acidic Reagents or Solvents? B->C Check for... D Presence of Water? B->D Check for... E Prolonged Exposure to Silica Gel? B->E Check for... F Use Anhydrous Solvents and Reagents C->F Solution G Neutralize Reaction Mixture Before Workup C->G Solution J Consider Intramolecular Catalysis C->J If no obvious external acid source D->F Solution H Use Neutralized Silica Gel or Alumina for Chromatography E->H Solution I Problem Resolved F->I G->I H->I

Troubleshooting Steps for Unexpected Aldehyde Formation

  • Review your reaction and workup conditions. Did you use any acidic reagents (e.g., TFA, HCl)? Are any of your solvents potentially acidic?

  • Assess for the presence of water. Was the reaction performed under strictly anhydrous conditions? Were your solvents certified anhydrous?[2]

  • Consider your purification method. Standard silica gel is slightly acidic and can cause the hydrolysis of sensitive acetals during column chromatography.[6][7]

  • Potential for Intramolecular Catalysis. The basic nitrogen of the pyridine ring could potentially catalyze the hydrolysis of the nearby acetal group, especially in the presence of water.

Solutions:

  • For Reactions: Ensure all solvents and reagents are rigorously dried. If an acidic reagent is necessary for your reaction, consider if the acetal needs to be protected or if a different synthetic route is viable.

  • For Workups: If an aqueous workup is necessary, ensure it is performed with neutral or slightly basic water (e.g., a dilute solution of sodium bicarbonate).[1] Avoid acidic washes if possible.

  • For Purification: If you must use silica gel chromatography, consider neutralizing the silica gel before use. This can be done by preparing a slurry of the silica in your eluent containing a small amount of a volatile base like triethylamine (typically 0.1-1%), then evaporating the solvent. Alternatively, using a different stationary phase like neutral alumina may prevent decomposition.[8]

Issue 2: Compound Discoloration or Appearance of Multiple Unidentified Byproducts

Symptom: The solid compound or your solution turns yellow or brown over time, and TLC or LC-MS analysis shows multiple new spots/peaks.

Cause: This is likely due to the oxidation of the electron-rich pyrrole ring in the 7-azaindole core.[4]

Troubleshooting Workflow:

A Discoloration and Multiple Byproducts B Review Storage and Handling A->B C Exposure to Air/Oxygen? B->C Check for... D Exposure to Light? B->D Check for... E Store Under Inert Atmosphere (Ar or N2) C->E Solution G Degas Solvents Before Use C->G Solution F Use Amber Vials or Protect from Light D->F Solution H Problem Resolved E->H F->H G->H

Troubleshooting Steps for Discoloration and Byproduct Formation

  • Evaluate Storage Conditions: Was the compound stored under an inert atmosphere? Was the container tightly sealed?

  • Assess Handling Procedures: Was the compound handled in the open air for extended periods? Were solutions sparged with an inert gas before use?

  • Check for Light Exposure: Was the compound stored in a clear vial on the lab bench?

Solutions:

  • Proper Storage: Always store the solid compound and its solutions under an inert atmosphere (argon or nitrogen).[4][9] Use tightly sealed containers with parafilm to further prevent air ingress.

  • Careful Handling: Minimize the time the compound is exposed to the atmosphere. When preparing solutions, use solvents that have been degassed by sparging with an inert gas.

  • Light Protection: Store the solid and solutions in amber vials or wrap clear vials with aluminum foil to protect from light.[4]

Experimental Protocols

Protocol 1: Long-Term Storage of Solid 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine
  • Place the solid compound in a clean, dry amber glass vial.

  • Place the vial in a larger container or a vacuum desiccator.

  • Evacuate the container and backfill with a dry, inert gas (argon or nitrogen) at least three times.

  • Seal the vial cap tightly and wrap with parafilm.

  • Store the sealed vial at 2-8°C.

Protocol 2: Preparation of a Stock Solution
  • Ensure your chosen solvent (e.g., DMSO) is anhydrous.

  • In a fume hood, weigh the desired amount of the solid compound into a clean, dry amber vial.

  • Add the anhydrous solvent via a syringe to the desired concentration.

  • Cap the vial tightly, and if storing for more than a day, flush the headspace with an inert gas before sealing with parafilm.

  • Store the stock solution at 2-8°C.

References

  • Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]

  • ResearchGate. Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time? [Link]

  • Carl ROTH. Safety Data Sheet: 7-Azaindole. [Link]

  • Chemistry Steps. Acetals and Hemiacetals with Practice Problems. [Link]

  • YouTube. Acetal Practice Problems. [Link]

  • ResearchGate. Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2. [Link]

  • MDPI. Preservation of Moisture-Sensitive Chemical Reagents. [Link]

  • ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. [Link]

  • NIH. Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2. [Link]

  • Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. [Link]

  • NIH. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. [Link]

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

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"5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine" safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound in your experimental workflows. The following information is synthesized from established safety protocols for structurally related compounds and general principles of chemical reactivity.

Section 1: Hazard Identification and Personal Protective Equipment (PPE)

This section outlines the potential hazards associated with 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine and the necessary personal protective equipment to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine?

A1: While a specific Safety Data Sheet (SDS) for 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine is not publicly available, data from closely related structural analogs, such as 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine and other substituted 7-azaindoles, allow for a reliable hazard assessment. The primary anticipated hazards are:

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4): This is supported by safety data for the 4-substituted analog.[1]

  • Causes skin irritation: A common classification for similar heterocyclic compounds.[2]

  • Causes serious eye damage/irritation: Many related pyrrolopyridines are classified as causing serious eye damage or irritation.[2]

  • May cause respiratory irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2]

Q2: What is the minimum required Personal Protective Equipment (PPE) when handling this compound?

A2: A risk assessment should always be conducted prior to handling any chemical. However, based on the anticipated hazards, the following PPE is mandatory:

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene glovesTo prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and airborne particles.
Skin and Body Laboratory coatTo protect skin and clothing from contamination.
Respiratory Use in a certified chemical fume hoodTo prevent inhalation of dust or aerosols.

Always wash hands thoroughly after handling the compound, even if gloves were worn.[3][4]

Section 2: Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine and ensuring a safe laboratory environment.

Experimental Workflow: Weighing and Dissolving the Compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Ensure fume hood is operational prep_ppe->prep_hood Verify weigh Weigh compound in fume hood prep_hood->weigh Proceed dissolve Add solvent to the compound weigh->dissolve Transfer mix Mix gently to dissolve dissolve->mix Ensure homogeneity clean_spatula Clean spatula and weighing vessel mix->clean_spatula After use dispose_waste Dispose of waste in designated container clean_spatula->dispose_waste wash_hands Wash hands thoroughly dispose_waste->wash_hands

Caption: Workflow for weighing and dissolving the compound.

Frequently Asked Questions (FAQs)

Q3: What are the recommended storage conditions for 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine?

A3: To ensure the stability and longevity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Some related heterocyclic compounds are sensitive to light and moisture; therefore, storage in a dark place, such as inside a cabinet, is recommended. For long-term storage, refrigeration (2-8 °C) is advisable.

Q4: Are there any known incompatibilities for this compound?

A4: The dimethoxymethyl group is an acetal, which is known to be sensitive to acidic conditions. Contact with strong acids can lead to hydrolysis of the acetal, converting it to the corresponding aldehyde. Therefore, avoid contact with strong oxidizing agents and strong acids.

Section 3: Troubleshooting Experimental Issues

This section addresses common problems that may be encountered during the use of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine in chemical reactions.

Decision Tree: Investigating a Failed Reaction

G start Reaction Failure (Low or No Product) check_reagents Are all other reagents and solvents fresh and pure? start->check_reagents check_conditions Were reaction conditions (temp, time, atmosphere) correct? check_reagents->check_conditions Yes reagent_issue Replace suspect reagents and repeat reaction check_reagents->reagent_issue No check_compound Analyze starting material (NMR, LC-MS) check_conditions->check_compound Yes condition_issue Correct conditions and repeat reaction check_conditions->condition_issue No compound_degraded Compound has degraded. Source new material. check_compound->compound_degraded Degradation products observed compound_ok Compound is pure. Re-evaluate reaction design. check_compound->compound_ok No degradation

Caption: Decision tree for troubleshooting a failed reaction.

Frequently Asked Questions (FAQs)

Q5: My reaction is not proceeding as expected, and I suspect an issue with the 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine. What should I check?

A5: If you suspect an issue with the starting material, consider the following:

  • Purity Check: Verify the purity of your compound using an appropriate analytical technique such as NMR or LC-MS.

  • Potential Hydrolysis: The dimethoxymethyl group is an acetal functional group. If your reaction conditions are acidic, even mildly, this group can hydrolyze to the corresponding aldehyde. This would result in a different starting material and likely a different reaction outcome. If you observe a new, more polar spot by TLC or a different mass by LC-MS, this may be the cause.

Q6: I am performing a reaction in an acidic medium. How can I protect the dimethoxymethyl group?

A6: If acidic conditions are unavoidable, the dimethoxymethyl group is likely to be cleaved. In such cases, it may be more strategic to use the corresponding aldehyde, 5-formyl-1H-pyrrolo[2,3-b]pyridine, as your starting material and perform the reaction, followed by acetalization as a separate step if the dimethoxymethyl group is required in the final product.

Section 4: Spill and Disposal Management

Proper management of spills and waste is essential for laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q7: How should I handle a small spill of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine?

A7: For a small spill of the solid material:

  • Ensure you are wearing the appropriate PPE.

  • Gently sweep the material to avoid creating dust.

  • Collect the material into a suitable, labeled container for disposal.

  • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the waste container.

  • Wash your hands thoroughly.

For a spill of the compound in solution:

  • Absorb the spill with an inert material such as vermiculite, dry sand, or earth.

  • Place the absorbent material into a sealed, labeled container for disposal.

  • Ventilate the area and wash the spill site after the material has been completely removed.[5]

Q8: What is the correct procedure for disposing of waste containing this compound?

A8: Dispose of waste containing 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be collected in a designated, labeled, and sealed container. Do not dispose of it down the drain or in the general trash.

References

  • PubChem. 5-methoxy-1H-pyrrolo[2,3-b]pyridine Hazard Information. [Link]

  • PENTA. Pyridine - SAFETY DATA SHEET. [Link]

  • Carl ROTH. Pyridine - Safety Data Sheet. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Aldehyde Protection: A Comparative Analysis Featuring 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher navigating the intricate pathways of multi-step organic synthesis, particularly in the realm of drug development, the judicious selection of protecting groups is paramount. The temporary masking of a reactive functional group allows for chemical transformations to be performed elsewhere in the molecule with precision and control. This guide provides an in-depth comparison of common aldehyde protecting groups, with a special focus on the use of a dimethyl acetal on the medicinally significant 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, represented by 5-dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine.

The Strategic Importance of Aldehyde Protection in Heterocyclic Chemistry

Aldehydes are highly versatile functional groups, but their reactivity can be a double-edged sword. Their susceptibility to oxidation, reduction, and nucleophilic attack often necessitates their protection during synthetic sequences. This is particularly critical when working with complex, electron-rich heterocyclic systems like 1H-pyrrolo[2,3-b]pyridine, a privileged scaffold in kinase inhibitor development.[1] The stability of the protecting group to a variety of reaction conditions, and the ability to remove it chemoselectively without degrading the core structure, are key considerations for any synthetic chemist.

In Focus: 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine as a Protected Aldehyde

The compound 5-dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine is the dimethyl acetal of 5-formyl-1H-pyrrolo[2,3-b]pyridine. The dimethoxymethyl group serves as a robust and reliable protecting group for the aldehyde functionality.

Formation and Deprotection of the Dimethyl Acetal

The protection of an aldehyde as a dimethyl acetal is typically achieved through an acid-catalyzed reaction with methanol. This equilibrium-driven process often employs a dehydrating agent or azeotropic removal of water to drive the reaction to completion.[2]

Deprotection is readily accomplished by acid-catalyzed hydrolysis, regenerating the aldehyde.[3] While the 7-azaindole core is generally stable, care must be taken as both the pyrrole and pyridine rings can be sensitive to harsh acidic or basic conditions. The use of mild acidic conditions is therefore recommended to ensure the integrity of the heterocyclic system.

ProtectionDeprotection cluster_protection Protection cluster_deprotection Deprotection Aldehyde 5-Formyl-1H-pyrrolo[2,3-b]pyridine Acetal 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine Aldehyde->Acetal CH3OH, H+ cat. Protected 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine Deprotected 5-Formyl-1H-pyrrolo[2,3-b]pyridine Protected->Deprotected H3O+

Caption: Protection and deprotection of 5-formyl-1H-pyrrolo[2,3-b]pyridine.

A Comparative Analysis of Aldehyde Protecting Groups

The choice of a protecting group is dictated by the specific reaction conditions that will be employed in the synthetic route. Below is a comparison of the dimethyl acetal with other commonly used aldehyde protecting groups.

Protecting GroupStructureProtection ConditionsStabilityDeprotection Conditions
Dimethyl Acetal R-CH(OCH₃)₂CH₃OH, Acid catalyst (e.g., HCl, p-TsOH)[4]Stable to bases, nucleophiles, organometallics, hydrides, and most oxidizing agents.[4]Mild aqueous acid (e.g., HCl, TFA, Amberlyst-15).[4]
1,3-Dioxolane (Cyclic Acetal)R-CH(O₂C₂H₄)Ethylene glycol, Acid catalyst (e.g., p-TsOH), Dean-Stark trapGenerally more stable to hydrolysis than acyclic acetals. Stable to bases, nucleophiles, organometallics, hydrides.[5]Aqueous acid (often stronger conditions than for acyclic acetals).[5]
1,3-Dithiane (Cyclic Thioacetal)R-CH(S₂C₃H₆)1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂) or Brønsted acid.[6]Very stable to both acidic and basic conditions. Stable to most nucleophiles and reducing agents.[6]Harsh conditions: Heavy metal salts (e.g., HgCl₂), oxidative conditions (e.g., H₂O₂, I₂), or other specialized reagents.[6][7]
Oxime R-CH=NOHHydroxylamine hydrochloride, Base (e.g., NaOAc, pyridine).Stable to non-hydrolytic conditions. Can be sensitive to strong acids and bases.Hydrolytic (acidic), reductive (e.g., NaBH₃CN), or oxidative (e.g., O₃, NaIO₄) methods.

Field-Proven Insights and Experimental Choices

The selection of a protecting group is a critical decision in a synthetic campaign. The following workflow outlines the key considerations:

PG_Selection cluster_options Protecting Group Options Start Need to protect an aldehyde? NextStep What are the subsequent reaction conditions? Start->NextStep Basic_Nucleophilic Basic or Nucleophilic (e.g., Grignard, LiAlH4, base-catalyzed reactions) NextStep->Basic_Nucleophilic Acidic Acidic NextStep->Acidic Oxidative_Reductive Oxidative or Reductive NextStep->Oxidative_Reductive Acetal Acetal / Dioxolane (Stable to base) Basic_Nucleophilic->Acetal Dithiane Dithiane (Very stable) Basic_Nucleophilic->Dithiane Acidic->Dithiane Mild to Strong Acid Oxime Oxime (Consider stability) Acidic->Oxime Mild Acid, check stability Oxidative_Reductive->Acetal Non-acidic conditions Oxidative_Reductive->Dithiane Most conditions Deprotection Consider deprotection conditions: - Acetal: Mild Acid - Dithiane: Harsh (Hg salts, oxidants) - Oxime: Varied (hydrolytic, reductive, oxidative) Acetal->Deprotection Dithiane->Deprotection Oxime->Deprotection

Caption: Decision workflow for selecting an aldehyde protecting group.

Expertise in Action:

  • When to Choose a Dimethyl Acetal: For syntheses involving basic or nucleophilic reagents (e.g., Grignard reactions, lithium aluminum hydride reductions, Wittig reactions), the dimethyl acetal is an excellent choice due to its stability under these conditions and its relatively mild deprotection.[3][5] Its formation is straightforward, making it a workhorse in many synthetic applications. For a substrate like 5-formyl-1H-pyrrolo[2,3-b]pyridine, where the core might be sensitive to harsh conditions, the mild acidic deprotection of a dimethyl acetal is a significant advantage.

  • The Robustness of Dithianes: When a synthetic route involves both strongly acidic and basic steps, a dithiane is often the protecting group of choice due to its exceptional stability.[6] However, the deprotection often requires toxic heavy metal salts or strong oxidizing agents, which may not be compatible with sensitive functional groups or desirable from an environmental perspective.[7] The unique ability of the dithiane group to undergo deprotonation to form a nucleophilic acyl anion equivalent (umpolung) offers additional synthetic utility.

  • The Versatility of Oximes: Oximes are readily formed and can be cleaved under a variety of conditions, offering flexibility in a synthetic plan.[8] However, their stability can be less predictable than acetals or dithianes, and the potential for E/Z isomerism can complicate characterization.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should always first consult the primary literature and perform small-scale optimization experiments.

Protocol 1: Protection of a Heteroaromatic Aldehyde as a Dimethyl Acetal

This procedure is adapted from a general method for acetalization using a trace amount of acid.[4]

Materials:

  • Heteroaromatic aldehyde (e.g., 5-formyl-1H-pyrrolo[2,3-b]pyridine) (1.0 eq)

  • Methanol (as solvent)

  • Concentrated Hydrochloric Acid (0.001 eq)

  • Sodium Bicarbonate

Procedure:

  • Dissolve the heteroaromatic aldehyde (0.3 mmol) in methanol (4 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add 0.1 mol % hydrochloric acid to the solution.

  • Stir the mixture at ambient temperature for 30 minutes. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding 0.15 mol % sodium bicarbonate and stir for a few minutes.

  • Remove the methanol under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of a Dimethyl Acetal

This procedure is a standard acidic hydrolysis.

Materials:

  • Dimethyl acetal (e.g., 5-dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine) (1.0 eq)

  • Acetone/Water mixture (e.g., 9:1 v/v)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

Procedure:

  • Dissolve the dimethyl acetal in an acetone/water mixture.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by column chromatography or recrystallization as needed.

Conclusion

The protection of aldehydes is a fundamental strategy in modern organic synthesis. While a variety of protecting groups are available, the dimethyl acetal, as exemplified by 5-dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine, offers a favorable balance of stability and ease of removal, making it highly suitable for syntheses involving sensitive heterocyclic cores. The choice of protecting group should always be guided by a thorough analysis of the planned synthetic route, considering the stability of both the protecting group and the substrate to all upcoming reaction and workup conditions.

References

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Available at: [Link]

  • Access to pyrrolo[2,1-a]isoindolediones from oxime acetates and ninhydrin via Cu(i)-mediated domino annulations. Organic & Biomolecular Chemistry. Available at: [Link]

  • A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. ResearchGate. Available at: [Link]

  • Advances in reversible covalent kinase inhibitors. PubMed Central. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. Available at: [Link]

  • Dimethyl Acetals. Organic Chemistry Portal. Available at: [Link]

  • Acetal synthesis by acetalization or ring closure. Organic Chemistry Portal. Available at: [Link]

  • 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. Available at: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Acetal. Wikipedia. Available at: [Link]

  • An efficient synthesis of polysubstituted pyrroles via copper-catalyzed coupling of oxime acetates with dialkyl acetylenedicarboxylates under aerobic conditions. PubMed. Available at: [Link]

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  • 7-Azaindole-3-carboxaldehyde CAS 4649-09-6. APIChem. Available at: [Link]

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A Senior Application Scientist's Guide to the ¹H NMR Characterization of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the 7-azaindole scaffold, found in molecules such as 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine, is a privileged heterocyclic motif. Its structural confirmation is paramount for the integrity of any research and development program. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone for unambiguous structure elucidation and purity assessment.

This guide provides an in-depth, experience-driven approach to the ¹H NMR characterization of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine. We will move beyond a mere recitation of spectral data, delving into the rationale behind experimental choices and offering a comparative analysis with related structures to empower researchers in their own analytical endeavors.

The Structural Landscape: Understanding the 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine Molecule

Before venturing into the intricacies of its ¹H NMR spectrum, a clear understanding of the molecule's structure is essential. The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a bicyclic aromatic system where a pyrrole ring is fused to a pyridine ring. In our target molecule, the C5 position of this core is substituted with a dimethoxymethyl group, which is an acetal functional group.

Caption: Molecular structure of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine with proton numbering.

The key proton environments to be distinguished in the ¹H NMR spectrum are:

  • The protons on the pyrrole ring (H2 and H3).

  • The protons on the pyridine ring (H4 and H6).

  • The methine proton of the acetal group (-CH(OCH₃)₂).

  • The methyl protons of the two methoxy groups (-OCH₃).

  • The N-H proton of the pyrrole ring.

Strategic ¹H NMR Analysis: An Experimental and Interpretive Workflow

A robust characterization by ¹H NMR spectroscopy is a multi-step process, from meticulous sample preparation to careful data interpretation.

G A Sample Preparation B NMR Data Acquisition A->B Dissolution & Transfer C Data Processing B->C FID Signal D Spectral Analysis C->D Fourier Transform & Phasing E Structural Confirmation D->E Integration, Coupling & Shift Analysis

Caption: Workflow for ¹H NMR characterization.

Part 1: The Foundation - A Validated Experimental Protocol

The quality of your ¹H NMR data is intrinsically linked to the rigor of your experimental setup. Here is a field-tested protocol for acquiring a high-quality spectrum of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine. The use of a sufficient sample amount is crucial for obtaining a good signal-to-noise ratio, especially for less abundant protons.[1][2]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. CDCl₃ is a good first choice for general solubility and its well-defined residual solvent peak. DMSO-d₆ is an excellent alternative if solubility in CDCl₃ is limited and for observing exchangeable protons like the N-H proton.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.[3]

    • Transfer the solution to a 5 mm NMR tube. Ensure the solution height is adequate for the instrument's detector.

  • Instrument Setup and Data Acquisition:

    • The following parameters are recommended for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample concentration.

      • Pulse Angle: 30-45 degrees. A smaller pulse angle can be beneficial for quantitative measurements, while a 45-degree pulse offers a good compromise between signal intensity and relaxation time.

      • Acquisition Time (at): 2-4 seconds. A longer acquisition time provides better resolution.

      • Relaxation Delay (d1): 1-2 seconds. This delay allows for the relaxation of protons back to their equilibrium state before the next pulse, which is important for accurate integration.

      • Number of Scans (ns): 8-16. Increasing the number of scans improves the signal-to-noise ratio.

    • Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp, well-resolved peaks.

    • Acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode (pointing upwards).

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

    • Integrate the peaks to determine the relative number of protons contributing to each signal.

Part 2: Decoding the Spectrum - A Comparative Analysis

The interpretation of the ¹H NMR spectrum of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine relies on understanding the electronic environment of each proton, which dictates its chemical shift, and the through-bond interactions with neighboring protons, which determine the splitting patterns (coupling).

Predicted ¹H NMR Data and Interpretation:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale and Comparative Insights
N1-H 11.0 - 12.0 (in DMSO-d₆)Broad Singlet-The N-H proton of the pyrrole ring is typically deshielded and appears at a high chemical shift. Its signal is often broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange. In CDCl₃, this peak may be very broad or not observed.
H6 ~8.3Doublet~2.0Protons on the pyridine ring are generally deshielded. H6 is adjacent to the electronegative nitrogen atom, leading to a downfield shift. It will appear as a doublet due to coupling with H4 (a four-bond coupling, which is often observable in aromatic systems).
H4 ~8.1Doublet~2.0H4 is also on the pyridine ring and will be deshielded. It will appear as a doublet due to coupling with H6.
H2 ~7.5Doublet~3.0Protons on the pyrrole ring are also in the aromatic region. H2 is adjacent to the pyrrole nitrogen and will couple with H3.
H3 ~6.5Doublet~3.0H3 is on the pyrrole ring and will be coupled to H2. It is generally the most upfield of the aromatic protons in the 7-azaindole system.
-CH(OCH₃)₂ ~5.5Singlet-The methine proton of the acetal is attached to a carbon bonded to two oxygen atoms, which are strongly electron-withdrawing. This deshielding effect results in a downfield chemical shift. It is expected to be a singlet as there are no adjacent protons to couple with.
-OCH₃ ~3.4Singlet-The six protons of the two equivalent methoxy groups will appear as a single, sharp singlet. The chemical shift is in the typical range for methoxy groups.

Comparative Analysis with Structurally Related Compounds:

To build confidence in our assignments, we can compare our predicted data with experimentally reported values for similar structures.

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine: In this analog, the protons at H6 and H4 are reported at approximately 8.30 ppm and 8.20 ppm, respectively, as doublets with a small coupling constant.[4] This supports our prediction for the pyridine ring protons in our target molecule.

  • Derivatives of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: Research on these compounds also shows the pyridine protons (H4 and H6) in the 8.2-8.5 ppm range.[5] The electron-withdrawing nature of the trifluoromethyl group would have a similar deshielding effect as the dimethoxymethyl group on the adjacent protons.

  • 5-Formyl-1H-pyrrolo[2,3-b]pyridine: The aldehyde proton in this compound would be significantly downfield (~10 ppm). The dimethoxymethyl group in our target molecule can be considered a protected aldehyde. The upfield shift of the acetal methine proton (~5.5 ppm) compared to the aldehyde proton is expected due to the reduced electron-withdrawing character of the acetal compared to the aldehyde.

The Power of Coupling Constants:

The coupling constants (J values) provide valuable information about the connectivity of protons. In aromatic systems, ortho coupling (³J) is typically the largest (7-10 Hz), followed by meta coupling (⁴J, 2-3 Hz), and para coupling (⁵J, 0-1 Hz).[6] In the 1H-pyrrolo[2,3-b]pyridine system, the observed couplings are consistent with these general principles, aiding in the definitive assignment of the aromatic protons.

Conclusion: A Self-Validating Approach to Structural Characterization

The ¹H NMR characterization of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine is a clear-cut process when a systematic and informed approach is taken. By combining a robust experimental protocol with a thorough understanding of the chemical environment of each proton and a comparative analysis with related structures, researchers can confidently confirm the identity and purity of this important heterocyclic building block. This guide provides the foundational knowledge and practical insights to achieve this with a high degree of scientific integrity.

References

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

  • University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • ResearchGate. (2025, August 10). H-H and 13C-H coupling constants in pyridazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved from [Link]

  • ResearchGate. (n.d.). Sample preparation. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of 5-Substituted-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 7-Azaindole Scaffold and the Significance of C5-Substitution

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with the ATP-binding sites of numerous kinases, making it a cornerstone for the development of targeted therapies.[1][2] The strategic placement of a nitrogen atom in the indole ring system can enhance binding affinity, modulate physicochemical properties, and provide a vector for novel intellectual property.[1] Among the various positions for substitution on the 7-azaindole core, the C5 position has emerged as a critical site for modulating biological activity and selectivity.

This guide provides a comparative analysis of the biological activities of derivatives of 7-azaindole, with a particular focus on the influence of substituents at the 5-position. Due to a scarcity of publicly available data on the specific "5-dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine" moiety, this guide will utilize the closely related 5-formyl-1H-pyrrolo[2,3-b]pyridine as a primary reference point. The 5-dimethoxymethyl group is a common protecting group for the 5-formyl (aldehyde) functionality and is readily converted to the aldehyde under acidic conditions. Therefore, the biological activities of 5-formyl derivatives are considered highly indicative of the potential of their dimethoxymethyl counterparts. We will explore their efficacy as kinase inhibitors, specifically targeting Janus Kinase (JAK) and Fibroblast Growth Factor Receptor (FGFR), as well as their potential as antimicrobial agents.

I. Kinase Inhibition: A Primary Therapeutic Avenue

The 7-azaindole scaffold is a well-established hinge-binding motif for a multitude of protein kinases.[3] The pyridine nitrogen and the pyrrole -NH group can form crucial hydrogen bond interactions within the ATP-binding pocket, anchoring the inhibitor and enabling potent and selective inhibition.[3] Modifications at the C5 position can significantly influence the potency and selectivity of these interactions.

A. Janus Kinase (JAK) Inhibition: Modulating the Immune Response

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central players in cytokine signaling pathways that regulate immune responses and hematopoiesis.[4] Dysregulation of the JAK-STAT pathway is implicated in a range of inflammatory and autoimmune diseases, making JAK inhibitors a valuable class of therapeutics.[4] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as potent JAK inhibitors.[5]

Compound/DerivativeTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Source
5-Carboxamide DerivativeJAK31.2Tofacitinib1[5]
5-Fluoro DerivativeCdc7/CDK931--[1]

Note: The table above illustrates the potency of 5-substituted derivatives and provides a benchmark for the potential of novel analogs. The lack of direct data for 5-formyl derivatives highlights a gap in the current literature.

The binding of a cytokine to its receptor triggers the dimerization of the receptor and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[6]

JAK_STAT_Pathway cluster_cell Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation DNA DNA Dimer->DNA Binding Gene Gene Expression DNA->Gene Transcription

Caption: The JAK-STAT signaling pathway.

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against JAK3 kinase.[2]

Materials:

  • JAK3 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate (e.g., a suitable peptide substrate for JAK3)

  • ATP

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add:

    • 1 µL of the test compound dilution (or DMSO for control).

    • 2 µL of JAK3 enzyme solution.

    • 2 µL of a substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Start prep Prepare Serial Dilutions of Test Compound start->prep setup Set up Kinase Reaction in 384-well Plate prep->setup incubate1 Incubate for 60 min at Room Temperature setup->incubate1 adp_reagent Add ADP-Glo™ Reagent incubate1->adp_reagent incubate2 Incubate for 40 min at Room Temperature adp_reagent->incubate2 detect_reagent Add Kinase Detection Reagent incubate2->detect_reagent incubate3 Incubate for 30 min at Room Temperature detect_reagent->incubate3 read Measure Luminescence incubate3->read analyze Calculate % Inhibition and IC50 read->analyze end End analyze->end

Caption: Workflow for an in vitro kinase inhibition assay.

B. Fibroblast Growth Factor Receptor (FGFR) Inhibition: Targeting Oncogenic Signaling

The FGFR family of receptor tyrosine kinases (FGFR1-4) plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[7] Aberrant FGFR signaling, through mutations, amplifications, or translocations, is a known driver in various cancers.[7] Consequently, FGFR inhibitors have emerged as a promising class of anti-cancer agents. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized in the design of potent FGFR inhibitors.[8]

Studies have shown that substitutions at the C5 position of the 7-azaindole ring can significantly impact FGFR inhibitory activity. For example, a derivative with a trifluoromethyl group at C5 has demonstrated potent activity against FGFR1, 2, and 3.[8]

Compound/DerivativeTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Source
4h (5-trifluoromethyl derivative)FGFR17AZD45470.2[8]
4h (5-trifluoromethyl derivative)FGFR29AZD45472.5[8]
4h (5-trifluoromethyl derivative)FGFR325AZD45471.7[8]

This data underscores the potential of 5-substituted 7-azaindole derivatives as potent FGFR inhibitors. Further investigation into 5-formyl and 5-dimethoxymethyl analogs is warranted to fully explore their therapeutic potential in this area.

Binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately regulate gene expression and cellular processes.[9][10]

FGFR_Pathway cluster_cell Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding Dimer FGFR Dimer FGFR->Dimer Dimerization pFGFR pFGFR Dimer->pFGFR Autophosphorylation FRS2 FRS2 pFGFR->FRS2 Recruitment & Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Nucleus Translocation AKT->Transcription

Caption: The FGFR signaling pathway.

This protocol describes a filter-binding assay to measure the inhibition of FGFR1 kinase activity.[11]

Materials:

  • Recombinant FGFR1 kinase

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • [γ-³³P]ATP

  • Test compound (dissolved in DMSO)

  • 96-well filter plates

  • Phosphoric acid wash solution

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the test compound, FGFR1 enzyme, and substrate.

  • Initiation: Start the reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 20 minutes).

  • Stopping the Reaction: Stop the reaction by adding phosphoric acid.

  • Filter Binding: Transfer the reaction mixture to a filter plate, allowing the phosphorylated substrate to bind to the filter.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Data Acquisition: Measure the radioactivity on the filter plate using a scintillation counter.

  • Data Analysis: Determine the IC50 value as described for the JAK3 assay.

II. Antimicrobial Activity: A Potential Secondary Application

While the primary focus of 7-azaindole research has been on kinase inhibition, there is emerging evidence for their potential as antimicrobial agents.[9][12][13] The pyrrolo[2,3-b]pyridine scaffold has been identified in compounds with activity against both Gram-positive and Gram-negative bacteria.[9][13]

A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives have been identified as a novel class of highly potent antibacterial agents.[9] One of the most active molecules from this series demonstrated a Minimum Inhibitory Concentration (MIC) value of 3.35 µg/mL against E. coli.[9] While this is a different pyrrolopyridine isomer, it highlights the potential of this general scaffold in antibacterial drug discovery.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
5-oxo-4H-pyrrolo[3,2-b]pyridine derivativeE. coli3.35--[9]

Further screening of 5-formyl and 5-dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine derivatives against a panel of pathogenic bacteria is necessary to determine their specific antimicrobial potential.

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[5][14][15][16]

Materials:

  • Test microorganism

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow start Start prep_comp Prepare Serial Dilutions of Test Compound in Broth start->prep_comp prep_inoc Prepare Standardized Bacterial Inoculum start->prep_inoc inoculate Inoculate Microtiter Plate prep_comp->inoculate prep_inoc->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution MIC Assay.

Conclusion and Future Directions

Derivatives of 1H-pyrrolo[2,3-b]pyridine, particularly those with substitutions at the C5 position, represent a promising class of compounds with diverse biological activities. Their established role as potent kinase inhibitors, targeting key players in cancer and inflammatory diseases like JAK and FGFR, is well-documented. While direct experimental data for 5-dimethoxymethyl derivatives is currently limited, the activity of closely related 5-formyl and other 5-substituted analogs strongly suggests their potential in these therapeutic areas. Furthermore, the emerging evidence of antimicrobial activity for the broader pyrrolopyridine scaffold warrants further investigation of these specific derivatives.

Future research should focus on the direct synthesis and biological evaluation of 5-dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine derivatives to confirm the hypotheses presented in this guide. Head-to-head comparisons with their 5-formyl counterparts would provide valuable insights into the influence of the acetal group on potency, selectivity, and pharmacokinetic properties. A comprehensive screening against a broad panel of kinases and microbial strains is essential to fully elucidate the therapeutic potential of this promising chemical space.

References

[1] The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. Available from: [Link] [2] Azaindole Therapeutic Agents - PMC - PubMed Central. Available from: [Link] [5] Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed. Available from: [Link] [9] Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed. Available from: [Link] [4] Novel Janus Kinase Inhibitors in the Treatment of Dermatologic Conditions - MDPI. Available from: [Link] [6] JAK-STAT signaling pathway - Wikipedia. Available from: [Link] [17] IC 50 in nmol/L of FGFR inhibitors - ResearchGate. Available from: [Link] [12] Design, Synthesis, Molecular Modeling Study, and Antimicrobial Activity of Some Novel Pyrano[2,3‐ b ]pyridine and Pyrrolo[2,3 - ResearchGate. Available from: https://www.researchgate.net/publication/329668388_Design_Synthesis_Molecular_Modeling_Study_and_Antimicrobial_Activity_of_Some_Novel_Pyrano23-bpyridine_and_Pyrrolo23-bpyrano23-dpyridine_Derivatives [14] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available from: https://www.protocols.io/view/minimum-inhibitory-concentration-mic-and-minimum-bp2l6x2e [13] Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. Available from: https://www.mdpi.com/1420-3049/27/19/6386 [7] The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells. Available from: https://www.mdpi.com/2072-6694/12/1/139 [18] IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. - ResearchGate. Available from: https://www.researchgate.net/figure/IC-50-values-for-the-inhibition-of-JAK1-JAK2-JAK3-and-TYK2-for-abrocitinib_tbl1_353066311 [19] A Structure-guided Approach to Creating Covalent FGFR Inhibitors - NIH. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3401124/ [20] JAK3 Activity Assay | Inhibitor Screening Application - BellBrook Labs. Available from: https://bellbrooklabs.com/transcreener-adp2-jak3-kinase-assay/ [21] Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC - PubMed Central. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11388043/ [10] FGF Pathway | Thermo Fisher Scientific - US. Available from: https://www.thermofisher.com/us/en/home/life-science/cell-analysis/cell-signaling/pathway-pages/fgf-pathway.html [22] 7-Azaindole Analogues as Bioactive Agents and Recent Results - ResearchGate. Available from: https://www.researchgate.net/publication/327244302_7-Azaindole_Analogues_as_Bioactive_Agents_and_Recent_Results [23] JAK-STAT Signaling Pathway - Creative Diagnostics. Available from: https://www.creative-diagnostics.com/jak-stat-signaling-pathway.htm [24] Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC - NIH. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5562410/ [25] Kinase Inhibitors on JAK Signaling Pathways - AbMole BioScience. Available from: https://www.abmole.com/pathway/jak-stat-signaling-pathway [11] A Technical Guide to Infigratinib for In Vitro FGFR Inhibition Studies - Benchchem. Available from: https://www.benchchem.com/application-notes/a-technical-guide-to-infigratinib-for-in-vitro-fgfr-inhibition-studies [3] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/32962325/ [15] Antimicrobial susceptibility testing by broth microdilution method: widely available modification | Request PDF - ResearchGate. Available from: https://www.researchgate.net/publication/353724331_Antimicrobial_susceptibility_testing_by_broth_microdilution_method_widely_available_modification [8] Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Available from: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g [16] Broth Microdilution | MI - Microbiology. Available from: https://www.microbiologyinfo.com/broth-microdilution/ [26] Inhibition of FGFR signaling pathways studied in cancer cell lines using HTRF. - Revvity. Available from: https://www.revvity.com/resources/technical-resources/application-notes/inhibition-of-fgfr-signaling-pathways-studied-in-cancer-cell-lines-using-htrf.pdf [27] LanthaScreen® Eu Kinase Binding Assay for JAK3 - Thermo Fisher Scientific. Available from: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets%2FLSG%2Fmanuals%2Flanthascreen_jak3_protocol.pdf [28] JAK inhibitors: 80+Potent, Highly Selective & Cited | Selleckchem. Available from: https://www.selleckchem.com/pathways/jak-stat-signaling-pathway.html [29] Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application | Oncotarget. Available from: https://www.oncotarget.com/article/14227/text/ Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PubMed Central. 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Sources

The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Structure-Activity Relationship (SAR) Studies of 1H-Pyrrolo[2,3-b]pyridine Analogs for Researchers, Scientists, and Drug Development Professionals.

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a cornerstone scaffold in medicinal chemistry, demonstrating remarkable versatility and efficacy across a spectrum of therapeutic targets. Its unique electronic properties and structural rigidity, combined with its ability to form key hydrogen bond interactions, make it an ideal starting point for the design of potent and selective inhibitors. This guide provides an in-depth comparison of SAR studies for various classes of 1H-pyrrolo[2,3-b]pyridine analogs, offering field-proven insights and experimental data to inform and accelerate drug discovery programs.

The Rise of a Privileged Scaffold: Why 7-Azaindole?

The 1H-pyrrolo[2,3-b]pyridine core is an isostere of indole, where a nitrogen atom replaces the C7 carbon. This substitution significantly alters the electron distribution within the bicyclic system, enhancing its hydrogen bonding capabilities and modulating its metabolic stability. The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction for anchoring ligands within the ATP-binding pocket of many kinases. This inherent property has propelled the 7-azaindole scaffold to the forefront of kinase inhibitor design, with numerous analogs targeting key players in oncology and immunology.

Comparative SAR Analysis: Unlocking Potency and Selectivity

The following sections delve into the nuanced SAR of 1H-pyrrolo[2,3-b]pyridine analogs against several important drug targets. The data presented is a synthesis of findings from multiple research endeavors, providing a comparative landscape for informed lead optimization.

Targeting the Janus Kinase (JAK) Family: A Quest for Selectivity

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling through the JAK/STAT pathway.[1][2] Dysregulation of this pathway is implicated in a range of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[2] The development of selective JAK inhibitors is paramount to minimizing off-target effects. The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a fertile ground for discovering potent and selective JAK inhibitors.[3][4][5]

A key strategy for achieving JAK selectivity involves exploiting subtle differences in the ATP-binding pockets of the different JAK isoforms. SAR studies have revealed that substitutions at the C4 and C5 positions of the 7-azaindole core are critical for both potency and selectivity.

For instance, the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring has been shown to significantly increase JAK3 inhibitory activity.[4][5] Further modifications to the C4 substituent can fine-tune selectivity. One study found that an N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold with a specific substituted piperidinylamino group at the C4 position yielded a potent and selective JAK1 inhibitor.[3]

Table 1: Comparison of 1H-Pyrrolo[2,3-b]pyridine Analogs as JAK Inhibitors

Compound IDC4-SubstituentC5-SubstituentTargetIC50 (nM)Selectivity Highlights
14c CyclohexylaminoCarbamoylJAK3PotentModerately selective for JAK3
31g (cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)aminoN-methylcarboxamideJAK1PotentExcellent selectivity over JAK2, JAK3, and TYK2

The causality behind these observations lies in the specific interactions formed within the kinase domain. The C5-carboxamide often forms crucial hydrogen bonds with the hinge region of the kinase, while the C4-substituent extends into a more variable region of the ATP-binding site, allowing for the exploitation of isoform-specific residues to achieve selectivity.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment & Phosphorylation JAK->Receptor Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK/STAT signaling pathway and the point of intervention by 1H-pyrrolo[2,3-b]pyridine inhibitors.

Fibroblast Growth Factor Receptor (FGFR) Inhibition: A Strategy Against Cancer

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[6] Aberrant activation of this pathway is a known driver in various cancers.[7][8] The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop potent FGFR inhibitors.

SAR studies on a series of 1H-pyrrolo[2,3-b]pyridine derivatives revealed that substitutions at the C3 position significantly impact FGFR inhibitory activity. For example, compound 4h from one study, which features a specific substituted benzyl group at C3, exhibited potent activity against FGFR1, 2, and 3 with IC50 values in the low nanomolar range.[7] This compound also demonstrated anti-proliferative and pro-apoptotic effects in breast cancer cells.[7]

Table 2: Comparison of 1H-Pyrrolo[2,3-b]pyridine Analogs as FGFR Inhibitors

Compound IDC3-SubstituentFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
4h Substituted benzyl7925
Compound 1 Phenyl1900--

The significant increase in potency from a simple phenyl substituent (Compound 1) to the more elaborate structure of 4h underscores the importance of optimizing interactions within the hydrophobic pocket of the FGFR kinase domain.[8]

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR Inhibition Synthesis_Workflow Start Substituted 1H-pyrrolo[2,3-b]pyridine Condensation Condensation (KOH, MeOH, 50°C) Start->Condensation Aldehyde Aldehyde Aldehyde->Condensation Intermediate Intermediate Condensation->Intermediate Reduction Reduction (Et3SiH, TFA, Acetonitrile) Intermediate->Reduction Product Final Product Reduction->Product

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Principles: Understanding the Hazard Profile

The disposal protocol for any chemical is fundamentally dictated by its inherent hazards. 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound. Such compounds can exhibit biological activity and potential toxicity. The pyridine moiety suggests potential for harmful effects on the nervous system and other organs upon exposure. Furthermore, many organic solvents and reagents used in conjunction with this compound are flammable and reactive.

Therefore, the cornerstone of our disposal strategy is to treat 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine and all associated materials as hazardous waste .[1] This conservative approach is a self-validating system, ensuring that even in the absence of specific toxicity data, the highest safety standards are met.

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, the immediate safety of the handler is paramount. Adherence to proper PPE protocols is non-negotiable.

  • Gloves: Chemical-resistant gloves, such as nitrile gloves, are mandatory to prevent dermal absorption.[2]

  • Eye Protection: Safety goggles or a face shield are essential to protect against splashes.[2][3]

  • Lab Coat: A flame-resistant lab coat should be worn to protect from spills and contamination.[2]

  • Respiratory Protection: All handling and preparation for disposal of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine should be conducted within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[4][5]

This multi-layered approach to PPE is a critical control measure, mitigating the risk of accidental exposure during the handling and segregation of chemical waste.

Waste Segregation: A Critical Step for Safety and Compliance

Proper segregation of waste streams is a fundamental principle of laboratory safety and hazardous waste management. It prevents unintended chemical reactions and ensures that waste is disposed of in the most appropriate and environmentally sound manner.

WasteSegregation solid_waste solid_waste solid_container solid_container solid_waste->solid_container Place in liquid_waste liquid_waste liquid_container liquid_container liquid_waste->liquid_container Collect in sharps_waste sharps_waste sharps_container sharps_container sharps_waste->sharps_container Dispose in

Caption: Waste Segregation Workflow for 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine

Table 1: Waste Stream Segregation for 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine

Waste TypeDescriptionContainer Type
Solid Waste Unused or expired 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine, contaminated gloves, weigh boats, and absorbent paper.Clearly labeled, sealed, and compatible solid waste container.
Liquid Waste Solutions containing 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine, and solvent rinses of contaminated glassware.Clearly labeled, sealed, and compatible liquid waste container (e.g., glass or high-density polyethylene).[2]
Aqueous Waste If applicable, aqueous solutions containing the compound.Segregated aqueous waste container. Do not mix with organic solvent waste.
Sharps Waste Contaminated needles, syringes, and broken glassware.Puncture-resistant sharps container.

The causality behind this segregation is rooted in preventing dangerous reactions. For instance, mixing acidic aqueous waste with certain organic solvents could generate heat and pressure, leading to container failure. Similarly, keeping halogenated and non-halogenated solvent waste separate is often required for different disposal pathways.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine, ensuring each step is performed safely and in accordance with regulatory guidelines.

4.1. Preparation and Labeling

  • Container Selection: Choose appropriate waste containers as outlined in Table 1. Ensure they are clean, in good condition, and have secure, tight-fitting lids.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine"), and the approximate concentration and quantity. Attach a completed hazardous waste label as soon as the first drop of waste is added.[4]

4.2. Waste Collection

  • Solid Waste: Carefully place solid waste into the designated container. Avoid generating dust.

  • Liquid Waste: Use a funnel to transfer liquid waste into the appropriate container to prevent spills. Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.

  • Empty Containers: "Empty" containers that held the pure compound must also be treated as hazardous waste and disposed of in the solid waste stream, or decontaminated as described below.[6]

4.3. Decontamination of Glassware and Work Surfaces

  • Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate in the designated liquid hazardous waste container.

  • Secondary Wash: Wash the rinsed glassware with soap and water.[7]

  • Surface Decontamination: In case of a spill, use an absorbent material like sand or vermiculite to contain it.[2] The contaminated absorbent material must then be placed in the solid hazardous waste container.[2] Clean the affected area with a suitable solvent and then with soap and water.[7]

4.4. Storage and Final Disposal

  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and acids.[4]

  • Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][8] Never pour this chemical down the drain or dispose of it in regular trash.[2] The likely ultimate disposal method for this type of compound is high-temperature incineration.[1]

DisposalWorkflow start start ppe ppe start->ppe labeling labeling ppe->labeling segregate segregate labeling->segregate collect collect segregate->collect decontaminate decontaminate collect->decontaminate storage storage decontaminate->storage ehs_contact ehs_contact storage->ehs_contact end end ehs_contact->end

Caption: Step-by-Step Disposal Workflow

Regulatory Framework: Adherence to EPA Guidelines

The disposal of hazardous waste in the United States is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[9] The regulations outlined in Title 40 of the Code of Federal Regulations (CFR), parts 260-273, provide a "cradle-to-grave" framework for hazardous waste management.[9][10] This guide is designed to be in compliance with these federal standards. However, state and local regulations may be more stringent, and it is the responsibility of the generator to be aware of and compliant with all applicable rules.[11]

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of 5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine is not merely a procedural task but a reflection of our commitment to safety, scientific integrity, and environmental responsibility. By following these evidence-based guidelines, we can ensure that our innovative research does not come at the cost of personal or environmental health. Always consult your institution's specific waste disposal policies and your EHS department for any additional requirements.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.